Product packaging for 4,5,6-Trichloropyrimidine(Cat. No.:CAS No. 1780-27-4)

4,5,6-Trichloropyrimidine

Cat. No.: B159284
CAS No.: 1780-27-4
M. Wt: 183.42 g/mol
InChI Key: AUWPHGWEYHEAIG-UHFFFAOYSA-N
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Description

4,5,6-Trichloropyrimidine (CAS RN: 1780-27-4) is a solid organic compound with the molecular formula C₄HCl₃N₂ and a molecular weight of 183.42 g/mol . It typically presents as a white to brown powder or crystal and has a melting point of approximately 51 to 55 °C . This compound is a key synthetic scaffold in organic and medicinal chemistry, with its structure offering multiple sites for regioselective substitution reactions by heteroatom nucleophiles or organometallic reagents . Pyrimidine cores, in general, are fundamental structures in nature and are frequently utilized in the development of pharmaceuticals, ranking among the most common nitrogen heterocycles in FDA-approved drugs . The reactivity of this compound makes it a valuable precursor for further chemical transformations. For instance, it can be converted into derivatives like this compound-2-carboxamide, which may offer advantages in regioselective chemistry due to having one fewer leaving group . Furthermore, it serves as an interesting precursor for the synthesis of other reactive components, such as 4,6-difluoro-5-chloropyrimidine . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care, as it is moisture-sensitive and should be stored in a cool, dark place, preferably under inert gas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl3N2 B159284 4,5,6-Trichloropyrimidine CAS No. 1780-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUWPHGWEYHEAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290123
Record name 4,5,6-Trichloropyrimidine
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Molecular Weight

183.42 g/mol
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CAS No.

1780-27-4
Record name 4,5,6-Trichloropyrimidine
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Record name NSC 66902
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Record name 1780-27-4
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Record name 4,5,6-Trichloropyrimidine
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Foundational & Exploratory

4,5,6-Trichloropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1780-27-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 4,5,6-trichloropyrimidine. This document outlines its chemical and physical properties, synthesis protocols, and its applications as a versatile building block in the synthesis of novel compounds with potential therapeutic activities.

Core Properties of this compound

This compound is a halogenated heterocyclic compound belonging to the pyrimidine family. Its chemical structure, characterized by three chlorine atoms attached to the pyrimidine ring, makes it a highly reactive and valuable intermediate in organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄HCl₃N₂[1]
Molecular Weight 183.42 g/mol [1]
Appearance White to brown crystalline powder
Melting Point 51.0 - 55.0 °C
Boiling Point 87 °C at 12 mmHg
Solubility Soluble in methanol
Purity >98.0% (GC)
Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It is recommended to store the compound under an inert gas, in a cool, dark place (<15°C), as it is sensitive to moisture.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below is a detailed experimental protocol for a common synthesis route.

Synthesis of this compound

A described synthesis method involves the dropwise addition of 178.1 g of triethylamine to a reaction mixture over 2 hours, with the temperature maintained between 40 and 80 °C.[2] Following the addition, the mixture is heated to 83 °C and held for 10 hours.[2] After cooling to room temperature, the reaction mixture is slowly added to 269.0 g of water pre-heated to 40 °C over 30 minutes, ensuring the internal temperature remains between 30 and 50 °C.[2] The resulting mixture is filtered, and the organic and aqueous layers are separated.[2] The aqueous layer is then extracted with 44.8 g of chlorobenzene, and the organic layers are combined.[2] The combined organic layers are washed with 44.8 g of water and concentrated under reduced pressure to yield an oily substance containing this compound.[2]

G Synthesis Workflow for this compound cluster_synthesis Reaction Steps start Starting Materials add_triethylamine Add Triethylamine (40-80 °C, 2h) start->add_triethylamine heat_reaction Heat to 83 °C (10h) add_triethylamine->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down add_to_water Add to Water (30-50 °C, 30 min) cool_down->add_to_water filter_mixture Filter Mixture add_to_water->filter_mixture separate_layers Separate Organic and Aqueous Layers filter_mixture->separate_layers extract_aqueous Extract Aqueous Layer with Chlorobenzene separate_layers->extract_aqueous combine_organic Combine Organic Layers extract_aqueous->combine_organic wash_organic Wash with Water combine_organic->wash_organic concentrate Concentrate under Reduced Pressure wash_organic->concentrate end_product This compound (Oily Substance) concentrate->end_product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The electron-withdrawing nature of the three chlorine atoms and the nitrogen atoms in the pyrimidine ring makes this compound and its isomers highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[3] This reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable scaffold for creating diverse molecular libraries.

The general order of reactivity for nucleophilic substitution on the related 2,4,6-trichloropyrimidine is C4(6) > C2 > C5, which provides a basis for predicting the reactivity of the 4,5,6-isomer.[3] This differential reactivity is crucial for the controlled synthesis of polysubstituted pyrimidine derivatives.

G Reactivity of Trichloropyrimidines in SₙAr Reactions cluster_nucleophiles Nucleophiles cluster_products Substituted Pyrimidines trichloropyrimidine Trichloropyrimidine amines Amines (R-NH₂) trichloropyrimidine->amines SₙAr alcohols Alcohols (R-OH) trichloropyrimidine->alcohols SₙAr thiols Thiols (R-SH) trichloropyrimidine->thiols SₙAr aminopyrimidine Aminopyrimidines amines->aminopyrimidine alkoxypyrimidine Alkoxypyrimidines alcohols->alkoxypyrimidine thiopyrimidine Thio-pyrimidines thiols->thiopyrimidine

Caption: Nucleophilic substitution reactions of trichloropyrimidines.

Derivatives of trichloropyrimidines have shown a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various pyrimidine derivatives have demonstrated significant efficacy against different bacterial and fungal strains.[4][5]

  • Antiviral Activity: Certain trifluoromethyl pyrimidine derivatives have exhibited potent antiviral activities, for instance against the tobacco mosaic virus (TMV).[4]

  • Anticancer Activity: Tetrahydropyrimidines, synthesized from pyrimidine precursors, have shown cytotoxic activity against various cancer cell lines.[6] The pyrimidine scaffold is a key component in many FDA-approved drugs, including anticancer agents.[7]

  • Kinase Inhibition: 2,4,5-Trichloropyrimidine is utilized in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors for anti-tumor treatment.[8]

The versatility of the trichloropyrimidine core makes it a privileged scaffold in medicinal chemistry, offering numerous possibilities for the development of novel therapeutic agents.

References

The Synthesis and Discovery of 4,5,6-Trichloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6-Trichloropyrimidine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functionalized pyrimidine derivatives. Its strategic importance in medicinal chemistry and materials science has driven the development of various synthetic methodologies. This technical guide provides an in-depth overview of the synthesis of this compound, with a focus on a prominent synthetic route from 4,6-dihydroxypyrimidine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development. While the specific historical "discovery" of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of halogenated pyrimidines as reactive intermediates in organic synthesis.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a variety of pharmaceuticals. The introduction of halogen atoms onto the pyrimidine ring significantly enhances its reactivity towards nucleophilic substitution, making polychlorinated pyrimidines valuable precursors for the synthesis of complex molecular architectures. This compound, with its three reactive chlorine atoms, offers multiple sites for functionalization, enabling the generation of diverse compound libraries for drug discovery and other applications. This guide focuses on a reproducible and scalable synthesis of this important intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 4,6-dihydroxypyrimidine. This multi-step process involves chlorination using a combination of sulfonyl chloride and phosphoryl chloride.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Synthesis_Workflow 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Intermediate_1 Reaction Mixture 4,6-Dihydroxypyrimidine->Intermediate_1  Sulfonyl Chloride, Chlorobenzene, 40°C Intermediate_2 Chlorinated Intermediate Intermediate_1->Intermediate_2  Phosphoryl Chloride, Triethylamine, 40-80°C Final_Product This compound Intermediate_2->Final_Product  Workup & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 4,6-dihydroxypyrimidine.[1]

Materials:

  • 4,6-dihydroxypyrimidine

  • Chlorobenzene

  • Sulfonyl chloride

  • Phosphoryl chloride

  • Triethylamine

  • Water

  • Radiolite® (filter aid)

Procedure:

  • Initial Reaction Setup: To a 1000 mL four-neck flask, add 89.7 g of 4,6-dihydroxypyrimidine and 179.3 g of chlorobenzene.

  • Addition of Sulfonyl Chloride: Heat the mixture to 40°C. Over a period of 1 hour, slowly add 129.6 g of sulfonyl chloride dropwise. Maintain the reaction at 40°C with stirring for 6 hours after the addition is complete.

  • Addition of Phosphoryl Chloride: At the same temperature (40°C), add 269.9 g of phosphoryl chloride to the reaction mixture.

  • Addition of Triethylamine: Slowly add 178.1 g of triethylamine dropwise over 2 hours, allowing the temperature to range between 40°C and 80°C.

  • Reaction Completion: After the addition of triethylamine, heat the reaction mixture to 83°C and maintain for 10 hours.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. In a separate 100 mL four-necked flask, heat 269.0 g of water to 40°C. Slowly add the reaction mixture to the hot water over 30 minutes, ensuring the internal temperature stays between 30°C and 50°C.

  • Workup and Isolation: Filter the mixture using a filter aid (e.g., Radiolite®) to separate the organic and aqueous layers. Extract the aqueous layer with 44.8 g of chlorobenzene. Combine the organic layers, wash with 44.8 g of water, and then concentrate under reduced pressure to yield a black oil.

  • Analysis: The resulting oily substance contains this compound. The yield can be determined by high-performance liquid chromatography (HPLC) with an internal standard method.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Role
4,6-Dihydroxypyrimidine112.0989.70.80Starting Material
Sulfonyl chloride135.03129.60.96Chlorinating Agent
Phosphoryl chloride153.33269.91.76Chlorinating Agent
Triethylamine101.19178.11.76Base
Chlorobenzene112.56179.3 + 44.8-Solvent
This compound183.42126.9 (in oil)0.69Product
Yield 86%

Note: The amount of chlorobenzene is listed for both the initial reaction and the extraction step.

Alternative Synthetic Approaches and Related Compounds

While the synthesis from 4,6-dihydroxypyrimidine is a primary route, other methods and related chlorinated pyrimidines are noteworthy for researchers.

Synthesis of this compound-2-carbonitrile

A related compound, this compound-2-carbonitrile, has been synthesized starting from 4,6-dichloro-2-(methylthio)pyrimidine.[2][3] This multi-step synthesis involves nucleophilic displacement, oxidation, cyanation, and chlorination.[2] The final conversion to this compound-2-carbonitrile is achieved in a two-step procedure with a moderate yield.[2]

Synthesis_Alternative Start 4,6-Dichloro-2- (methylthio)pyrimidine Step1 Nucleophilic Displacement Start->Step1 Step2 Oxidation Step1->Step2 Step3 Cyanation Step2->Step3 Step4 Chlorination (NCS) Step3->Step4 Intermediate 4,6-Bis(benzyloxy)-5- chloropyrimidine-2-carbonitrile Step4->Intermediate Final This compound- 2-carbonitrile Intermediate->Final Two-step conversion

Caption: Workflow for this compound-2-carbonitrile.

Synthesis from Barbituric Acid Derivatives

It is important to distinguish this compound from its isomer, 2,4,6-trichloropyrimidine. The latter is commonly synthesized from barbituric acid or thiobarbituric acid.[3][4][5] These syntheses typically involve chlorination with reagents like phosphorus oxychloride.[4][5] While the starting materials and final product differ, the general principles of pyrimidine ring chlorination are relevant.

Applications and Future Directions

This compound is a valuable intermediate in the synthesis of various functionalized molecules. Its three chlorine atoms can be selectively substituted by a range of nucleophiles, allowing for the construction of diverse molecular scaffolds. This reactivity makes it a key component in the development of:

  • Pharmaceuticals: As a core structure for kinase inhibitors, anti-tumor agents, and other therapeutic compounds.[6]

  • Agrochemicals: For the synthesis of novel herbicides and pesticides.

  • Materials Science: In the creation of functional dyes and other advanced materials.

The continued exploration of regioselective substitution reactions on the this compound core will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a detailed experimental protocol and quantitative data for a key synthetic route. The inclusion of a workflow diagram and discussion of related compounds offers a broader context for researchers in the field. The versatility of this compound as a synthetic building block ensures its continued importance in advancing chemical synthesis and drug discovery.

References

4,5,6-Trichloropyrimidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5,6-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis. It covers its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its fundamental chemical reactivity.

Chemical Identity and Structure

This compound is a halogenated derivative of pyrimidine. The pyrimidine ring is a foundational structure in various biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1][2] The presence of three electron-withdrawing chlorine atoms makes the pyrimidine ring in this compound highly electron-deficient and susceptible to nucleophilic substitution, rendering it a versatile intermediate for the synthesis of more complex molecules.[3]

IUPAC Name: this compound

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1780-27-4[4][5]
Molecular Formula C₄HCl₃N₂[5]
Molecular Weight 183.42 g/mol [5]
Appearance White to brown powder or crystals
Purity ≥98% (by GC)[5]
Melting Point 51.0 - 55.0 °C
Storage Store under an inert atmosphere (Argon)[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from various starting materials. A common and effective method involves the chlorination of 4,6-dihydroxypyrimidine.

General Synthesis from 4,6-Dihydroxypyrimidine

A general procedure for synthesizing this compound from 4,6-dihydroxypyrimidine involves a multi-step process utilizing sulfonyl chloride and phosphoryl chloride.[4]

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_product Final Product A 4,6-Dihydroxypyrimidine + Chlorobenzene B 1. Add Sulfonyl Chloride (SO₂Cl₂) (1 hr @ 40°C) A->B Step 1 C 2. Add Phosphoryl Chloride (POCl₃) B->C Step 2 D 3. Add Triethylamine (Et₃N) (2 hrs @ 40-80°C) C->D Step 3 E Heat Reaction Mixture (10 hrs @ 83°C) D->E Heating F Quench with Water E->F Workup G Extract with Chlorobenzene F->G H Concentrate Under Reduced Pressure G->H I This compound (Oily Substance) H->I

Caption: Synthesis workflow for this compound.

Detailed Methodology: [4]

  • Initial Setup: In a 1000 mL four-neck flask, add 89.7 g of 4,6-dihydroxypyrimidine and 179.3 g of chlorobenzene. Heat the resulting mixture to 40 °C.

  • Addition of Sulfonyl Chloride: Slowly add 129.6 g of sulfonyl chloride dropwise over a period of 1 hour while maintaining the temperature at 40 °C. After the addition is complete, continue stirring the reaction mixture at 40 °C for 6 hours.

  • Addition of Phosphoryl Chloride: To the same reaction mixture, add 269.9 g of phosphoryl chloride at 40 °C.

  • Addition of Triethylamine: Slowly add 178.1 g of triethylamine dropwise over 2 hours, allowing the temperature to range between 40 and 80 °C.

  • Reaction Completion: After the final addition, heat the mixture to 83 °C and maintain this temperature for 10 hours. Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup and Extraction: In a separate flask, heat 269.0 g of water to 40 °C. Slowly add the reaction mixture to the hot water over 30 minutes, ensuring the internal temperature stays between 30 and 50 °C. Separate the organic and aqueous layers. Extract the aqueous layer with 44.8 g of chlorobenzene.

  • Purification: Combine the organic layers and wash them with 44.8 g of water. Concentrate the final organic solution under reduced pressure to yield a black oil containing the this compound product. Further analysis by HPLC can determine the precise yield and purity.[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, enhanced by the three chloro-substituents, makes the carbon atoms at positions 4, 5, and 6 highly electrophilic and thus susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols.[3]

While the specific reactivity of the 4, 5, and 6 positions on this isomer requires empirical determination, studies on the related 2,4,6-trichloropyrimidine show that the C4 and C6 positions are generally more reactive than the C2 position.[3][6] This regioselectivity is attributed to the formation of a more stable Meisenheimer intermediate during substitution at the C4/C6 positions.[6] This principle suggests that the chlorine atoms on this compound can be selectively displaced under controlled conditions, allowing for the stepwise introduction of different functional groups. This property makes it an invaluable scaffold in medicinal chemistry and drug development for creating diverse libraries of substituted pyrimidines.

Conceptual Reactivity Diagram:

G cluster_products Potential Substituted Products TCP This compound P4 4-Substituted Pyrimidine TCP->P4 Displacement at C4 P5 5-Substituted Pyrimidine TCP->P5 Displacement at C5 P6 6-Substituted Pyrimidine TCP->P6 Displacement at C6 Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->TCP SNAr Attack

Caption: Nucleophilic substitution on the this compound core.

This inherent reactivity allows researchers and drug development professionals to utilize this compound as a starting point for synthesizing potent and selective inhibitors, such as those targeting kinases or other enzymes where a substituted pyrimidine core is a known pharmacophore.[7]

References

A Comprehensive Technical Guide to 4,5,6-Trichloropyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 4,5,6-trichloropyrimidine. It includes detailed experimental protocols for its synthesis, a thorough examination of its chemical reactivity, and a discussion of its potential applications in drug discovery and development, supported by visualizations of key processes.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1780-27-4[1][2]
Molecular Formula C₄HCl₃N₂[1]
Molecular Weight 183.42 g/mol [1]
Appearance White to brown powder or crystals
Melting Point 51-55 °C
Boiling Point 87 °C at 12 mmHg
Density (predicted) 1.641 ± 0.06 g/cm³
Solubility Soluble in Methanol

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the chlorination of barbituric acid or 4,6-dihydroxypyrimidine being common starting points.

Experimental Protocol: Synthesis from 4,6-Dihydroxypyrimidine

This protocol outlines a general procedure for the synthesis of this compound from 4,6-dihydroxypyrimidine.[3][4][5]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Phosgene (COCl₂)

  • Tertiary amine or heterocyclic amine (as a catalyst/acid scavenger)

  • An appropriate solvent (e.g., a high-boiling point ether or chlorinated solvent)

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas inlet is charged with 4,6-dihydroxypyrimidine, the solvent, and the catalyst, forming a slurry.

  • The mixture is heated to a temperature between 105-110 °C.

  • Phosgene gas is then introduced into the reaction mixture.

  • The reaction is monitored for completion.

  • Upon completion, the excess chlorinating agent and solvent are removed, typically by distillation.

  • The crude product is then purified, for example, by recrystallization or chromatography, to yield this compound.

Synthesis_from_Dihydroxypyrimidine start 4,6-Dihydroxypyrimidine reaction Chlorination (105-110 °C) start->reaction Reacts with reagents POCl₃, Phosgene, Catalyst, Solvent reagents->reaction In the presence of workup Workup (Distillation) reaction->workup Followed by product This compound workup->product Yields

Diagram 1: Synthesis of this compound.
Experimental Protocol: Synthesis from Barbituric Acid

An alternative and common industrial method involves the chlorination of barbituric acid.[6][7][8]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂)

  • N-methylpyrrolidone (catalyst)

Procedure:

  • Barbituric acid and N-methylpyrrolidone are added to phosphorus oxychloride.

  • The mixture is heated to approximately 75 °C.

  • A mixture of phosphorus trichloride and chlorine is then added simultaneously.

  • The reaction is maintained at the specified temperature until completion.

  • Work-up is performed by distillation to remove phosphorus oxychloride and isolate the 2,4,6-trichloropyrimidine.

  • Further purification can be achieved by vacuum distillation.

Chemical Reactivity

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the three chlorine atoms and the two nitrogen atoms in the pyrimidine ring makes the carbon atoms susceptible to attack by nucleophiles.[9][10]

The general order of reactivity for the chlorine atoms towards nucleophilic substitution is C4(6) > C2 > C5. This differential reactivity allows for the selective synthesis of mono-, di-, and tri-substituted pyrimidine derivatives by controlling the reaction conditions and the nature of the nucleophile.[9]

Common nucleophiles that react with this compound include amines, alcohols, and thiols. These reactions are fundamental in creating a diverse library of pyrimidine derivatives for various applications, particularly in medicinal chemistry.[9]

Nucleophilic_Substitution trichloropyrimidine This compound reaction Nucleophilic Aromatic Substitution (SNAr) trichloropyrimidine->reaction Substrate nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->reaction Reactant product Substituted Pyrimidine Derivative reaction->product Forms

Diagram 2: Nucleophilic Substitution Reaction.

Spectral Data

Biological Activity and Drug Development Potential

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[11][15][16] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[15][17][18][19]

This compound, with its three reactive chlorine atoms, serves as a valuable scaffold for the synthesis of a diverse library of substituted pyrimidines. This allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. For example, derivatives of trichloropyrimidines have been utilized in the development of potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[15][20]

Drug_Development_Pathway scaffold This compound (Versatile Scaffold) synthesis Chemical Synthesis (Nucleophilic Substitution) scaffold->synthesis Starting Material library Library of Pyrimidine Derivatives synthesis->library Generates screening Biological Screening library->screening Screened for active_compounds Bioactive Compounds screening->active_compounds Identifies drug_dev Drug Development active_compounds->drug_dev Leads to

Diagram 3: Role in Drug Development.

References

An In-depth Technical Guide to 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of 4,5,6-trichloropyrimidine, a halogenated heterocyclic building block used in various chemical syntheses.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValue
Molecular Formula C4HCl3N2[1][2]
Molecular Weight 183.42 g/mol [1][2][3][4]
CAS Number 1780-27-4[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not available in the initial search results. For methodologies, researchers should consult specialized chemical synthesis literature and databases.

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the chemical name, its empirical formula, and its calculated molecular weight.

molecular_properties A This compound B Molecular Formula: C4HCl3N2 A->B is represented by C Molecular Weight: 183.42 g/mol B->C results in

References

Spectroscopic Analysis of Trichloropyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Data Presentation: Spectroscopic Data for 2,4,6-Trichloropyrimidine

The following tables summarize the available quantitative spectroscopic data for 2,4,6-trichloropyrimidine. It is important to note that this data is for a structural isomer of 4,5,6-trichloropyrimidine and should be used as a reference with this distinction in mind.

Table 1: 1H NMR Data for 2,4,6-Trichloropyrimidine

Chemical Shift (δ) ppmMultiplicityAssignment
7.45SingletH5

Solvent: CDCl3, Frequency: 400 MHz[1]

Table 2: 13C NMR Data for 2,4,6-Trichloropyrimidine

Chemical Shift (δ) ppmAssignment
162.88C2, C6
160.10C4
120.04C5

Solvent: CDCl3, Frequency: 100 MHz[1]

Table 3: IR Absorption Data for 2,4,6-Trichloropyrimidine

Wavenumber (cm-1)IntensityAssignment
3108.63MediumAromatic C-H Stretch
1529.23StrongC=N/C=C Stretch
1276.57StrongC-N Stretch
834.45StrongC-Cl Stretch
754.17WeakC-H Out-of-plane Bend

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry Data for 2,4,6-Trichloropyrimidine

m/zRelative Intensity (%)Assignment
182100[M]+
18497[M+2]+
14730[M-Cl]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above and are recommended for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid 2,4,6-trichloropyrimidine sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a single-pulse 1H NMR spectrum at a spectral width sufficient to cover the aromatic region (e.g., 0-10 ppm).

  • Reference the spectrum to the residual solvent peak of CDCl3 at 7.26 ppm.

13C NMR Acquisition:

  • Switch the spectrometer to the 13C channel.

  • Acquire a proton-decoupled 13C NMR spectrum at a spectral width of approximately 0-200 ppm.

  • Reference the spectrum to the solvent peak of CDCl3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory (or equivalent).

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of the solid 2,4,6-trichloropyrimidine sample in an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Thoroughly grind the mixture to a fine, homogeneous powder.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the IR spectrum over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A NIST Mass Spectrometry Data Center instrument (or equivalent) capable of electron ionization.

Sample Introduction:

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized in the ion source.

Ionization and Analysis:

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positively charged ions are accelerated into a mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Purified Compound (e.g., this compound) NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Solubility of 4,5,6-Trichloropyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5,6-trichloropyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the known qualitative solubility, presenting detailed experimental protocols for its determination, and illustrating the procedural workflow. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various organic solvent systems.

Introduction

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with three chlorine atoms. Its chemical structure makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and pesticides. The solubility of this compound in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. An understanding of its solubility behavior is paramount for optimizing synthetic routes and ensuring process efficiency and product purity.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[1][2]
AcetoneSoluble
ChloroformSoluble
WaterLimited Solubility/Insoluble[3][4]

Note: "Soluble" indicates that the compound dissolves to a practically useful extent. "Limited Solubility/Insoluble" suggests that it does not dissolve to a significant degree.

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data for this compound in a specific organic solvent, a well-defined experimental protocol is essential. The following section details the widely accepted "shake-flask" method, followed by gravimetric analysis for quantification.[5][6][7]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific and controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure: Shake-Flask Method
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[8][9]

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to measure the concentration at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued, indicating equilibrium.[7]

  • Sample Collection and Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, it is highly recommended to use a syringe fitted with a chemically resistant filter to draw the sample.

Quantification: Gravimetric Analysis
  • Sample Preparation:

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume or mass of the solution transferred.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or accelerated by gentle heating in an oven. The temperature should be kept well below the boiling point of the solute to avoid any loss of the compound. A vacuum oven at a suitable temperature can also be used to ensure complete removal of the solvent without decomposing the solute.[10]

  • Drying and Weighing:

    • Once the solvent is completely evaporated, place the dish or vial in an oven (e.g., at 50-60 °C, depending on the thermal stability of the compound) until a constant weight is achieved. This ensures that all residual solvent has been removed.

    • Cool the dish or vial in a desiccator to room temperature before weighing it on an analytical balance.

  • Calculation of Solubility:

    • The solubility is calculated by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute, and then dividing by the volume of the solvent from which the solute was obtained. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by gravimetric analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial and place in thermostatic shaker A->B C Agitate for 24-48 hours at constant temperature B->C Equilibration Time D Allow excess solid to settle C->D E Withdraw supernatant using a syringe with a filter D->E F Transfer a known volume of the filtered solution to a pre-weighed dish E->F G Evaporate the solvent F->G H Dry the residue to a constant weight G->H I Calculate solubility H->I

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its reactivity is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is significantly enhanced by the presence of three electron-withdrawing chlorine atoms. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its electronic structure, reactivity patterns, and the mechanism of its primary reaction pathway: nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding and practical application of its chemistry.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of approved drugs. Halogenated pyrimidines, such as this compound, are particularly valuable synthetic intermediates due to their susceptibility to nucleophilic displacement reactions, allowing for the facile introduction of diverse functional groups. The strategic placement of three chlorine atoms on the 4, 5, and 6 positions of the pyrimidine ring dictates a specific pattern of reactivity, making it a subject of interest for regioselective chemical transformations.

Electronic Structure and Reactivity

The chemical behavior of this compound is a direct consequence of its electronic properties. The pyrimidine ring itself is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. This inherent electron deficiency is further amplified by the strong inductive and mesomeric electron-withdrawing effects of the three chlorine substituents.

Consequently, the carbon atoms of the pyrimidine ring, especially those bearing chlorine atoms, are rendered highly electrophilic and are primed for attack by nucleophiles. The general order of reactivity for nucleophilic substitution on polychlorinated pyrimidines is C4/C6 > C2 > C5.[1] For this compound, this indicates that the C4 and C6 positions are the most electrophilic sites for nucleophilic aromatic substitution. The C5 position is generally the least reactive towards nucleophilic attack.

The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, represent the primary nucleophilic and basic sites of the molecule.

Nucleophilic and Electrophilic Sites

The distinct electronic nature of the this compound ring gives rise to well-defined electrophilic and nucleophilic centers.

  • Electrophilic Sites: The carbon atoms at positions 4, 5, and 6 are the principal electrophilic centers due to the direct attachment of electron-withdrawing chlorine atoms and the overall π-deficient character of the pyrimidine ring. The C4 and C6 positions are particularly activated towards nucleophilic attack.

  • Nucleophilic Sites: The lone pairs of electrons on the two nitrogen atoms (N1 and N3) are the nucleophilic sites. These nitrogens can be protonated by acids or act as nucleophiles in certain reactions.

G cluster_0 This compound cluster_1 Reactivity Sites C4 C N1 N C4->N1 Cl4 Cl C4->Cl4 C5 C C5->C4 Cl5 Cl C5->Cl5 C6 C C6->C5 Cl6 Cl C6->Cl6 C2 C N1->C2 N3 N N3->C6 C2->N3 H2 H C2->H2 E_site1 Electrophilic Site (High) E_site1->Cl4 E_site2 Electrophilic Site (High) E_site2->Cl6 E_site3 Electrophilic Site (Low) E_site3->Cl5 N_site1 Nucleophilic Site N_site1->N1 N_site2 Nucleophilic Site N_site2->N3

Caption: Electrophilic and nucleophilic sites of this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The predominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This mechanism is a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (typically C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, which is a good leaving group.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Substituted Pyrimidine + Cl⁻ intermediate->product Elimination of Cl⁻ Experimental_Workflow start Start step1 Combine this compound-2-carbonitrile and conc. H₂SO₄ at 20°C start->step1 step2 Stir for 6 hours (Monitor by TLC) step1->step2 step3 Pour into crushed ice step2->step3 step4 Extract with Dichloromethane step3->step4 step5 Dry organic phase with Na₂SO₄ step4->step5 step6 Evaporate solvent step5->step6 end Isolate Product (this compound-2-carboxamide) step6->end

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms on the 4,5,6-Trichloropyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine substituents on the 4,5,6-trichloropyrimidine ring. This pyrimidine core is a valuable scaffold in medicinal chemistry and materials science, and understanding the regioselectivity of its functionalization is crucial for the efficient synthesis of novel derivatives. This document details the established principles of reactivity, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic strategies.

Core Principles of Reactivity

The reactivity of the chlorine atoms on the this compound ring is governed by the electron-deficient nature of the pyrimidine ring and the position of the chlorine atoms relative to the ring nitrogen atoms. The two nitrogen atoms at positions 1 and 3 strongly withdraw electron density, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack.

The general order of reactivity for the chlorine atoms in polychloropyrimidines towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is well-established: C4(6) > C2 >> C5 .[1][2]

  • Positions 4 and 6: These positions are para and ortho to the ring nitrogens, respectively, and are therefore the most activated towards nucleophilic attack. The chlorine atoms at these positions are readily displaced by a wide range of nucleophiles. In this compound, the C4 and C6 positions are electronically distinct. The C4 chlorine is flanked by a chlorine atom at C5 and a nitrogen atom at N3, while the C6 chlorine is adjacent to a nitrogen atom at N1. This subtle difference can lead to some regioselectivity between the C4 and C6 positions, although they are both highly reactive.

  • Position 5: The chlorine atom at the C5 position is significantly less reactive in SNAr reactions. This is because it is meta to the ring nitrogens, and the negative charge in the Meisenheimer intermediate cannot be effectively delocalized by the nitrogen atoms. However, functionalization at this position can be achieved, often through palladium-catalyzed cross-coupling reactions, sometimes requiring more forcing conditions or specific activation.[3]

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a primary method for the functionalization of this compound. The high electrophilicity of the C4 and C6 positions allows for substitution with a variety of nucleophiles.

Reactivity with Amine Nucleophiles

The reaction of polychloropyrimidines with amines is a common method for the synthesis of aminopyrimidines. The regioselectivity can be influenced by the nature of the amine and the reaction conditions. Generally, the first substitution occurs at the most reactive C4 or C6 position.

Table 1: Expected Regioselectivity in Amination of this compound

NucleophileExpected Major Product(s)Typical Reaction Conditions
Primary Amines (e.g., aniline, benzylamine)4-amino-5,6-dichloropyrimidine and/or 6-amino-4,5-dichloropyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., EtOH, DMF), Heat
Secondary Amines (e.g., morpholine, piperidine)4-(dialkylamino)-5,6-dichloropyrimidine and/or 6-(dialkylamino)-4,5-dichloropyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., EtOH, DMF), Heat
Reactivity with Oxygen and Sulfur Nucleophiles

Alkoxides and thiolates are also effective nucleophiles for the substitution of the chlorine atoms at the C4 and C6 positions.

Table 2: Expected Reactivity with O- and S-Nucleophiles

NucleophileExpected Major Product(s)Typical Reaction Conditions
Alkoxides (e.g., NaOMe, NaOEt)4-alkoxy-5,6-dichloropyrimidine and/or 6-alkoxy-4,5-dichloropyrimidineAlcohol as solvent or co-solvent, Room temperature to reflux
Thiolates (e.g., NaSPh)4-(phenylthio)-5,6-dichloropyrimidine and/or 6-(phenylthio)-4,5-dichloropyrimidineBase (e.g., K2CO3), Solvent (e.g., DMF, MeCN), Room temperature to heat

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds on the this compound core. The reactivity trend of the chlorine atoms generally follows that of SNAr reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling the chloropyrimidine with boronic acids or their esters. Selective mono- or di-substitution can often be achieved by controlling the stoichiometry and reaction conditions.

Table 3: Expected Outcomes of Suzuki-Miyaura Coupling with this compound

Boronic Acid (R-B(OH)2)Expected Major Product(s) (1.1 eq. Boronic Acid)Typical Catalytic System
Arylboronic acids4-aryl-5,6-dichloropyrimidine and/or 6-aryl-4,5-dichloropyrimidinePd(PPh3)4 or Pd(OAc)2/Phosphine Ligand, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Dioxane/H2O, Toluene)
Heteroarylboronic acids4-heteroaryl-5,6-dichloropyrimidine and/or 6-heteroaryl-4,5-dichloropyrimidinePd(PPh3)4 or PdCl2(dppf), Base (e.g., K2CO3, K3PO4), Solvent (e.g., Dioxane/H2O, DMF)
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. The C4 and C6 positions are the primary sites for this transformation. Functionalization at C5 is also possible, often after substitution at the more reactive positions.[3]

Table 4: Expected Products of Sonogashira Coupling with this compound

Terminal Alkyne (R-C≡CH)Expected Major Product(s)Typical Catalytic System
Phenylacetylene4-(phenylethynyl)-5,6-dichloropyrimidine and/or 6-(phenylethynyl)-4,5-dichloropyrimidinePd(PPh3)2Cl2, CuI, Base (e.g., Et3N, DIPA), Solvent (e.g., THF, DMF)
Propargyl alcohol4-(3-hydroxyprop-1-yn-1-yl)-5,6-dichloropyrimidine and/or 6-(3-hydroxyprop-1-yn-1-yl)-4,5-dichloropyrimidinePd(PPh3)4, CuI, Base (e.g., Et3N), Solvent (e.g., DMF)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a complementary method to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.[4]

Table 5: Expected Regioselectivity in Buchwald-Hartwig Amination of this compound

Amine (R2NH)Expected Major Product(s)Typical Catalytic System
Primary Arylamines4-(arylamino)-5,6-dichloropyrimidine and/or 6-(arylamino)-4,5-dichloropyrimidinePd2(dba)3 or Pd(OAc)2, Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu, Cs2CO3), Solvent (e.g., Toluene, Dioxane)
Secondary Aliphatic Amines4-(dialkylamino)-5,6-dichloropyrimidine and/or 6-(dialkylamino)-4,5-dichloropyrimidinePd2(dba)3, Ligand (e.g., BrettPhos), Base (e.g., LHMDS, K3PO4), Solvent (e.g., THF, Toluene)

Experimental Protocols

The following are representative experimental protocols for the functionalization of a trichloropyrimidine ring. These should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or NMP; ~0.1-0.5 M), add the amine nucleophile (1.0-1.2 equiv).

  • Add a base such as triethylamine (1.5 equiv) or potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired aminodichloropyrimidine product.

General Procedure for Suzuki-Miyaura Coupling
  • To a degassed solution of this compound (1.0 equiv) in a solvent mixture of dioxane and water (e.g., 4:1 v/v; ~0.1 M), add the boronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 (2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF (~0.2 M) under an inert atmosphere, add the terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (0.03 equiv), and CuI (0.05 equiv).

  • Add a degassed base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane (~0.1 M).

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the reactivity of the this compound ring.

G General Reactivity of this compound cluster_0 Reactivity Order cluster_1 Reaction Types C4_C6 C4 and C6 Positions (Most Reactive) C5 C5 Position (Least Reactive in SNAr) C4_C6->C5 Decreasing Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) C4_C6->SNAr Pd_Coupling Palladium-Catalyzed Cross-Coupling C4_C6->Pd_Coupling C5->Pd_Coupling Requires specific conditions

Caption: Reactivity hierarchy of chlorine atoms on the this compound ring.

G Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Aryl L_nPd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + HNR_2 PdII_Amine [L_nPd(II)(Aryl)(HNR_2)]+Cl- Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Aryl)(NR_2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product (Ar-NR_2) Released

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The this compound ring offers a versatile platform for the synthesis of a wide array of functionalized molecules. The distinct reactivity of the chlorine atoms at the C4/C6 and C5 positions allows for selective and sequential functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve a high degree of control over the substitution pattern, enabling the targeted synthesis of complex pyrimidine derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate these synthetic endeavors.

References

4,5,6-Trichloropyrimidine: A Versatile Heterocyclic Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4,5,6-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of three chlorine atoms on the pyrimidine ring renders it susceptible to a variety of chemical modifications, making it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties

This compound is a crystalline solid with a molecular formula of C₄HCl₃N₂ and a molecular weight of 183.42 g/mol .[1] While specific physical properties for this compound are not extensively reported, data for the closely related isomer, 2,4,6-trichloropyrimidine, provides valuable insight. It is important to note that these values should be considered as estimations for this compound.

PropertyValue (for 2,4,6-Trichloropyrimidine)
CAS Number3764-01-0
Molecular FormulaC₄HCl₃N₂
Molecular Weight183.42 g/mol [2]
Melting Point23-25 °C[2]
Boiling Point210-215 °C[2]
Density1.595 g/mL at 20 °C[2]

Spectroscopic Data of 2,4,6-Trichloropyrimidine (as a reference):

SpectroscopyData
¹H NMR (CDCl₃)δ 7.45 (s, 1H)[3]
¹³C NMR (CDCl₃)δ 162.88 (C2, C6), 160.10 (C4), 120.04 (C5)[3]
IR (KBr, cm⁻¹)3108, 1529, 1276, 834, 754[3]
Mass Spectrum (EI)m/z 182 (M⁺), 147, 112[4]

Synthesis of Trichloropyrimidines

The synthesis of trichloropyrimidines typically involves the chlorination of pyrimidine precursors such as barbituric acid or dihydroxypyrimidines.

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

A common method for the synthesis of 2,4,6-trichloropyrimidine involves the reaction of barbituric acid with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a catalyst.

Experimental Protocol:

  • To a reaction flask, add barbituric acid (1.0 mol) and phosphorus oxychloride (5.5 mol).[5]

  • Heat the mixture to reflux and maintain for 4 hours.[5]

  • Slowly add phosphorus trichloride (3.1 mol) and chlorine gas (3.0 mol) to the reaction mixture, maintaining a light yellow suspension.[5]

  • After the addition is complete, continue to reflux for an additional hour.[5]

  • Remove the excess phosphorus trichloride by distillation.

  • The 2,4,6-trichloropyrimidine product is then obtained by distillation under reduced pressure. This method can yield up to 81% of the theoretical product.[5]

G Barbituric_Acid Barbituric Acid TCP 2,4,6-Trichloropyrimidine Barbituric_Acid->TCP Reflux POCl3_PCl3_Cl2 POCl₃, PCl₃, Cl₂ POCl3_PCl3_Cl2->TCP

Caption: Synthesis of 2,4,6-Trichloropyrimidine.

Synthesis of this compound from 4,6-Dihydroxypyrimidine

This compound can be synthesized from 4,6-dihydroxypyrimidine using a similar chlorination strategy.

Experimental Protocol:

  • In a reaction vessel, combine 4,6-dihydroxypyrimidine with a suitable solvent.

  • Add a chlorinating agent, such as phosgene, in the presence of a quaternary ammonium or phosphonium salt catalyst.[5]

  • Heat the reaction mixture to facilitate the chlorination process.

  • Upon completion, the 4,6-dichloropyrimidine intermediate is formed, which can be further chlorinated at the 5-position under appropriate conditions.

Reactivity and Chemical Transformations

The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 4, 6, and 2 positions exhibit differential reactivity, allowing for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms on the pyrimidine ring.

General Experimental Protocol for Reaction with Amines:

  • Dissolve the 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane.[6]

  • Add the amine nucleophile (1.0-1.2 eq) and a base like N,N-diisopropylethylamine (2.0 eq).[6]

  • Heat the reaction mixture to 70°C and stir for several hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Reaction with Phenols:

A similar procedure can be followed for the reaction with phenols.

Experimental Protocol:

  • Dissolve 2,4,6-trichloropyrimidine (0.545 mol) in 1,4-dioxane (300 mL).[6]

  • Add 3,5-dimethyl-4-hydroxybenzonitrile (0.545 mol) and N,N-diisopropylethylamine (1.09 mol) to the solution.[6]

  • Heat the mixture at 70°C for 2 hours.[6]

  • Cool the reaction to 15°C and filter the resulting product. Wash the product with 1,4-dioxane and then water to yield the desired substituted pyrimidine.[6]

G TCP This compound Substituted_Pyrimidine Substituted Pyrimidine TCP->Substituted_Pyrimidine SNAr Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Substituted_Pyrimidine

Caption: Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Trichloropyrimidines are also excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl and heteroaryl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the trichloropyrimidine (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃).[7]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[7]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The versatility of the trichloropyrimidine scaffold has made it a cornerstone in the synthesis of numerous biologically active compounds, particularly in the field of oncology.

Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, feature a pyrimidine core. The ability to selectively functionalize the different positions of the trichloropyrimidine ring allows for the fine-tuning of inhibitor potency and selectivity.

Synthesis of an Aurora Kinase Inhibitor Intermediate:

2,4,6-Trichloropyrimidine serves as a key starting material in the synthesis of potent Aurora kinase inhibitors.

Experimental Protocol:

  • To a solution of 2,4,6-trichloropyrimidine (54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (81.9 mmol) and triethylamine (81.9 mmol).[8]

  • Heat the reaction mixture at 50°C for 16 hours.[8]

  • Quench the reaction with brine and extract the product with ethyl acetate.[8]

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude product, 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.[8]

This intermediate can then be further elaborated to generate a library of potential Aurora kinase inhibitors.

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Cellular Signaling Pathway TCP 2,4,6-Trichloropyrimidine Intermediate 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine TCP->Intermediate Nucleophilic Substitution Amine 3-Amino-5-methylpyrazole Amine->Intermediate Further_Mod Further Functionalization Intermediate->Further_Mod Kinase_Inhibitor Aurora Kinase Inhibitor Further_Mod->Kinase_Inhibitor Aurora_Kinase Aurora Kinase Kinase_Inhibitor->Aurora_Kinase Inhibition Substrate Substrate Protein Aurora_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cell_Proliferation Cancer Cell Proliferation Phospho_Substrate->Cell_Proliferation

Caption: Role of Trichloropyrimidine in Kinase Inhibitor Synthesis and Action.

Other Therapeutic Areas

Beyond oncology, trichloropyrimidine derivatives are being investigated for a range of other therapeutic applications, including as inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[9]

Conclusion

This compound and its isomers are powerful and versatile building blocks in modern organic synthesis. Their rich reactivity, particularly in nucleophilic substitution and cross-coupling reactions, provides medicinal chemists and materials scientists with a robust platform for the creation of novel and complex molecules. The continued exploration of the chemistry of trichloropyrimidines is expected to lead to the discovery of new therapeutic agents and advanced materials with significant societal impact.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4,5,6-trichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including kinase inhibitors.

Introduction to Nucleophilic Aromatic Substitution on Polychloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle, and the presence of multiple electron-withdrawing chlorine atoms in this compound further activates the ring towards nucleophilic attack. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5. This differential reactivity allows for sequential and regioselective substitution, enabling the synthesis of a diverse range of polysubstituted pyrimidines.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Data Presentation: Quantitative Summary of SNAr Reactions

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on trichloropyrimidines with various nucleophiles.

Note: Data for reactions with N-nucleophiles were obtained for the closely related isomer, 2,4,5-trichloropyrimidine, and are presented here as representative examples of the reactivity of a trichloropyrimidine core.

Table 1: Reactions with Nitrogen Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
PyrrolidineK₂CO₃H₂O/HPMCRoom Temp0.34-(Pyrrolidin-1-yl)-5,6-dichloropyrimidine95
MorpholineK₂CO₃H₂O/HPMCRoom Temp244-(Morpholin-4-yl)-5,6-dichloropyrimidine88
PiperidineK₂CO₃H₂O/HPMCRoom Temp14-(Piperidin-1-yl)-5,6-dichloropyrimidine92
AnilineK₂CO₃H₂O/HPMC50244-Anilino-5,6-dichloropyrimidine75
N-MethylanilineK₂CO₃H₂O/HPMC50244-(N-methylanilino)-5,6-dichloropyrimidine65
Table 2: Representative Reactions with Oxygen Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide-MethanolReflux44-Methoxy-5,6-dichloropyrimidine>90
3-NitrophenolK₂CO₃DMF8034-(3-Nitrophenoxy)-5,6-dichloropyrimidine85
PhenolK₂CO₃AcetonitrileReflux64-Phenoxy-5,6-dichloropyrimidine78
Table 3: Representative Reactions with Sulfur Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Propanethiol-TolueneReflux54-(Propylthio)-5,6-dichloropyrimidine82
ThiophenolNaHTHFRoom Temp24-(Phenylthio)-5,6-dichloropyrimidine90

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic aromatic substitution on a trichloropyrimidine core.

Protocol 1: General Procedure for Amination in Aqueous Media

This protocol is adapted from the reaction of 2,4,5-trichloropyrimidine with amines in an aqueous solution containing hydroxypropyl methylcellulose (HPMC) as an additive.

Materials:

  • This compound

  • Amine nucleophile (e.g., pyrrolidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Hydroxypropyl methylcellulose (HPMC) solution (2 wt% in deionized water)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Add the amine nucleophile (1.1 equiv.) and potassium carbonate (1.5 equiv.).

  • Add the 2 wt% HPMC aqueous solution to achieve a desired concentration (e.g., 0.5 M).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Representative Procedure for Reaction with Alkoxides

This protocol describes a general method for the reaction of a trichloropyrimidine with an alkoxide, such as sodium methoxide.

Materials:

  • This compound

  • Anhydrous methanol

  • Sodium metal

  • Standard glassware for organic synthesis under inert atmosphere

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equiv.) to anhydrous methanol to generate sodium methoxide in situ.

  • Once all the sodium has reacted, add a solution of this compound (1.0 equiv.) in anhydrous methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Representative Procedure for Reaction with Thiols

This protocol outlines a general method for the reaction of a trichloropyrimidine with a thiol in the presence of a base.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (1.1 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow for SNAr of this compound

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents reaction Stir at appropriate temperature reagents->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for SNAr reactions.

PI3K/Akt Signaling Pathway

Substituted pyrimidines are frequently developed as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and is a major target for pyrimidine-based inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation Substrates Downstream Substrates Akt->Substrates Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Response Cell Growth, Proliferation, Survival Substrates->Cell_Response Signaling Cascade Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 4,5,6-trichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of three reactive chlorine atoms on the pyrimidine core. The ability to selectively functionalize these positions through various cross-coupling reactions opens avenues for the synthesis of novel and complex molecules with potential applications in drug discovery and development.

Introduction to Cross-Coupling on this compound

This compound possesses three distinct electrophilic sites. The reactivity of the chlorine atoms towards palladium-catalyzed cross-coupling is influenced by their electronic environment. The chlorine atoms at the 4- and 6-positions are generally more reactive than the one at the 5-position due to the electronic activation by the adjacent nitrogen atoms. This inherent difference in reactivity allows for a degree of regioselectivity in cross-coupling reactions. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to achieve mono-, di-, or even tri-substituted pyrimidine derivatives.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. While specific literature on this compound is limited for some of these reactions, the provided protocols are based on established procedures for structurally similar polychlorinated pyrimidines and serve as a robust starting point for experimental work.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are derived from studies on closely related substrates and represent a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol% loading is typical.
Ligand PPh₃ (if not part of the catalyst)Additional ligand may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is often used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is common.
Temperature 80-100 °CReaction temperature may vary based on substrate reactivity.
Coupling Partner Arylboronic acids, Heteroarylboronic acidsA slight excess (1.1-1.5 eq) of the boronic acid is used.
Yield Moderate to HighYields are dependent on the specific substrates and conditions.

Table 2: Sonogashira Coupling Conditions

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol% loading.
Co-catalyst CuI2-10 mol% loading.
Base Et₃N, Diisopropylamine (DIPA)The base often serves as the solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous and deoxygenated solvents are crucial.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.
Coupling Partner Terminal AlkynesA slight excess (1.1-1.5 eq) is typical.
Yield Moderate to HighDependent on the alkyne and reaction conditions.

Table 3: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading.
Ligand BINAP, Xantphos, DavePhosBulky, electron-rich phosphine ligands are essential.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated solvents are necessary.
Temperature 80-110 °CHigher temperatures are often needed for C-Cl bond activation.
Coupling Partner Primary and Secondary AminesStoichiometry depends on the desired degree of substitution.
Yield Moderate to HighHighly dependent on the amine and ligand used.

Table 4: Negishi Coupling Conditions

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol% loading.
Ligand PPh₃, dppf (if not part of the catalyst)Ligand choice can influence reactivity and selectivity.
Solvent THF, TolueneAnhydrous and deoxygenated solvents are critical.
Temperature Room Temperature to 80 °COrganozinc reagents are highly reactive.
Coupling Partner Organozinc reagents (R-ZnX)Prepared in situ or from pre-formed reagents.
Yield Good to HighGenerally high-yielding with a broad substrate scope.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organometallic reagents can be toxic and/or pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be degassed by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines a general method for the mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and triethylamine via syringe. The solvent should be deoxygenated.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Glovebox or Schlenk line technique

  • Sealed reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ and Xantphos to a dry, sealed reaction vessel.

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Add this compound, the amine, and sodium tert-butoxide.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Negishi Coupling

This protocol details a general method for the mono-alkylation or -arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.2 equiv, e.g., 0.5 M solution in THF)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous THF

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and anhydrous THF.

  • Add the organozinc reagent solution via syringe at room temperature.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L2-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Substrate R-X CouplingPartner R'-M

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Base setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Wash) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Relative reactivity of the chloro-positions on this compound.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura cross-coupling reactions of 4,5,6-trichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pharmaceutical agents. The protocols outlined below are based on established methodologies for the coupling of polychlorinated pyrimidines and can be adapted for specific research and development needs.

Introduction to Suzuki-Miyaura Coupling of Polychlorinated Pyrimidines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, it allows for the efficient synthesis of complex molecules from readily available starting materials. For polychlorinated pyrimidines, such as this compound, the reaction offers a pathway to selectively introduce aryl, heteroaryl, or other organic substituents.

The regioselectivity of the coupling is a key consideration. For polychlorinated pyrimidines, the reactivity of the chlorine atoms generally follows the order: 4- and 6-positions > 2-position > 5-position. This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, enabling the synthesis of mono-, di-, and tri-substituted products. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and desired selectivity.

Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling Reactions

The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions of a closely related substrate, 2,4,5,6-tetrachloropyrimidine, which informs the expected reactivity and yields for this compound. The data highlights the successful mono-arylation at the 6-position, yielding 6-aryl-2,4,5-trichloropyrimidines.

Table 1: Mono-arylation of a Polychlorinated Pyrimidine via Suzuki-Miyaura Coupling

EntryBoronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid6-Phenyl-2,4,5-trichloropyrimidinePd(PPh₃)₂Cl₂ (3.0)K₂CO₃ (2 M aq.)Dioxane60297
24-Methylphenylboronic acid6-(4-Methylphenyl)-2,4,5-trichloropyrimidinePd(PPh₃)₂Cl₂ (1.0)K₂CO₃ (2 M aq.)Dioxane60295
34-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidinePd(PPh₃)₂Cl₂ (1.0)K₂CO₃ (2 M aq.)Dioxane60296
44-Chlorophenylboronic acid6-(4-Chlorophenyl)-2,4,5-trichloropyrimidinePd(PPh₃)₂Cl₂ (3.0)K₂CO₃ (2 M aq.)Dioxane60287

Data adapted from the Suzuki-Miyaura coupling of 2,4,5,6-tetrachloropyrimidine as a model for mono-substitution.

Table 2: Di-arylation of a Polychlorinated Pyrimidine via Suzuki-Miyaura Coupling

EntryBoronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4,6-Diphenyl-2,5-dichloropyrimidinePd(PPh₃)₂Cl₂ (3.0)K₂CO₃ (2 M aq.)Dioxane80593
24-Methylphenylboronic acid4,6-Bis(4-methylphenyl)-2,5-dichloropyrimidinePd(PPh₃)₂Cl₂ (3.0)K₂CO₃ (2 M aq.)Dioxane80595
34-Methoxyphenylboronic acid4,6-Bis(4-methoxyphenyl)-2,5-dichloropyrimidinePd(PPh₃)₂Cl₂ (3.0)K₂CO₃ (2 M aq.)Dioxane80596
44-Chlorophenylboronic acid4,6-Bis(4-chlorophenyl)-2,5-dichloropyrimidinePd(PPh₃)₂Cl₂ (3.0)K₂CO₃ (2 M aq.)Dioxane80590

Data adapted from the Suzuki-Miyaura coupling of 2,4,5,6-tetrachloropyrimidine as a model for di-substitution.

Experimental Protocols

The following are detailed protocols for the mono- and di-arylation of this compound via the Suzuki-Miyaura coupling reaction.

Protocol 1: Mono-arylation of this compound

This protocol describes the selective mono-arylation of this compound, which is expected to occur preferentially at the 4- or 6-position.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1.0 - 3.0 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.0 equiv), and bis(triphenylphosphine)palladium(II) dichloride (1.0 - 3.0 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane to the flask, followed by the 2 M aqueous solution of potassium carbonate. The typical solvent ratio is dioxane:water 4:1.

  • Stir the reaction mixture at 60 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated trichloropyrimidine.

Protocol 2: Di-arylation of this compound

This protocol is designed for the di-arylation of this compound, targeting the 4- and 6-positions.

Materials:

  • This compound

  • Arylboronic acid (2.0 - 2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3.0 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (2.0 equiv), and bis(triphenylphosphine)palladium(II) dichloride (3.0 mol%).

  • Establish an inert atmosphere by evacuating and backfilling the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and the 2 M aqueous potassium carbonate solution to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 5 hours. Monitor the reaction's progress using TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by column chromatography on silica gel to isolate the di-arylated chloropyrimidine product.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 60-80 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Extraction - Washing monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OR)₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination Base reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds. This powerful transformation enables the formation of arylamines from aryl halides or triflates and a wide variety of amine coupling partners. The reaction is particularly valuable in drug development, where the arylamine moiety is a common scaffold in a vast array of pharmaceutical agents.

This document provides detailed application notes and protocols for the regioselective monoamination of 4,5,6-trichloropyrimidine. The presence of three reactive chlorine atoms on the pyrimidine ring presents a unique challenge in achieving selective functionalization. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 > C5. Therefore, the amination of this compound is expected to proceed preferentially at the C4 or C6 position. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry, is crucial to favor the desired mono-aminated product, 4-amino-5,6-dichloropyrimidine, and minimize the formation of di- and tri-substituted byproducts.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) species.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired arylamine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination.

Experimental Protocols

General Protocol for the Monoamination of this compound

This protocol provides a general procedure for the palladium-catalyzed monoamination of this compound with a primary or secondary amine. Optimization of the reaction conditions, particularly the ligand, base, and temperature, may be necessary for specific amine substrates to maximize yield and regioselectivity.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, dppb, or a Buchwald biarylphosphine ligand)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same tube, add the base (e.g., 1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the reaction tube to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of related chloropyrimidines, which can serve as a guide for the optimization of the amination of this compound.

Table 1: Catalyst and Ligand Screening for the Amination of a Dichloropyrimidine Derivative. [1]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)P(tBu)₃ (4)NaOtBuToluene10016>95
2Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene10016>95
3Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10016>95
4Pd(OAc)₂ (2)PPh₃ (10)LiHMDSTHF0190
5Pd(OAc)₂ (2)dppf (4)LiHMDSTHF0192
6Pd(OAc)₂ (2)dppb (4)LiHMDSTHF0195

Data is illustrative and based on the amination of 6-aryl-2,4-dichloropyrimidine.[1]

Table 2: Substrate Scope with Various Amines for the Amination of a Dichloropyrimidine Derivative. [1]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1DibutylaminePd(OAc)₂/dppbLiHMDSTHF-20195
2MorpholinePd(OAc)₂/dppbLiHMDSTHF-20193
3PyrrolidinePd(OAc)₂/dppbLiHMDSTHF-20190
4N-Methylaniline- (no catalyst)LiHMDSTHF-600.597
5Aniline- (no catalyst)LiHMDSTHF-600.591

Data is illustrative and based on the amination of 6-aryl-2,4-dichloropyrimidine. For aromatic amines, the reaction can proceed rapidly via a nucleophilic aromatic substitution (SNAr) mechanism in the presence of a strong base like LiHMDS, without the need for a palladium catalyst.[1]

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_reagents Prepare Reactants: - this compound - Amine - Base combine Combine Reagents and Catalyst in Solvent under Inert Atmosphere prep_reagents->combine prep_catalyst Prepare Catalyst System: - Palladium Precatalyst - Phosphine Ligand prep_catalyst->combine prep_solvent Prepare Anhydrous Solvent prep_solvent->combine heat Heat Reaction Mixture combine->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter to Remove Solids cool->filter extract Aqueous Work-up filter->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R-Pd(II)(X)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination pd_amido_complex R-Pd(II)(NR'R'')L_n amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product R-NR'R'' reductive_elimination->product reactants This compound (R-X) + Amine (HNR'R'') reactants->oxidative_addition reactants->amine_coordination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 4-Amino-5,6-dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichloropyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a multitude of biologically active molecules, including several approved drugs. The presence of amino and chloro substituents on the pyrimidine ring provides versatile handles for further chemical modifications, making these compounds valuable building blocks for the synthesis of diverse molecular libraries.[1] Notably, aminopyrimidine analogs have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3] Consequently, 4-amino-5,6-dichloropyrimidine derivatives are attractive starting points for the development of novel therapeutics, particularly in oncology.[1] This document provides a detailed, proposed synthetic protocol for 4-amino-5,6-dichloropyrimidine, based on established methods for structurally related compounds, and highlights its potential application in targeting cellular signaling pathways.

Proposed Synthetic Pathway

A plausible synthetic route to 4-amino-5,6-dichloropyrimidine is a multi-step process commencing with a suitable pyrimidine precursor. The following proposed pathway involves the nitration of 4,5-dihydroxypyrimidine, followed by a chlorination step to introduce the chloro groups, and finally, a reduction of the nitro group to the desired amine. This strategy is adapted from synthetic procedures for analogous dichloropyrimidine isomers.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps. These values are estimates based on reported data for similar reactions and should be optimized for specific laboratory conditions.

Table 1: Synthesis of 4,5-Dihydroxy-6-nitropyrimidine (Step 1)

ParameterValue
Starting Material4,5-Dihydroxypyrimidine
Key ReagentsFuming Nitric Acid, Sulfuric Acid
Solvent-
Reaction Temperature0-10 °C
Reaction Time2-4 hours
Reported Yield70-80%

Table 2: Synthesis of 5,6-Dichloro-4-nitropyrimidine (Step 2)

ParameterValue
Starting Material4,5-Dihydroxy-6-nitropyrimidine
Key ReagentsPhosphorus Oxychloride (POCl₃)
CatalystN,N-Dimethylaniline
Reaction TemperatureReflux (approx. 110 °C)
Reaction Time3-5 hours
Reported Yield60-70%

Table 3: Synthesis of 4-Amino-5,6-dichloropyrimidine (Step 3)

ParameterValue
Starting Material5,6-Dichloro-4-nitropyrimidine
Key ReagentsIron powder, Acetic Acid
SolventEthanol/Water
Reaction Temperature70-80 °C
Reaction Time4-6 hours
Reported Yield80-90%

Experimental Protocols

Step 1: Synthesis of 4,5-Dihydroxy-6-nitropyrimidine

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer. Place the flask in an ice-salt bath.

  • Addition of Reagents: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool to 0 °C. To the dropping funnel, add a cooled mixture of 15 mL of fuming nitric acid and 15 mL of concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the stirred sulfuric acid, maintaining the internal temperature between 0 and 10 °C. After the addition is complete, add 10 g of 4,5-dihydroxypyrimidine portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 5-10 °C for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C to yield 4,5-dihydroxy-6-nitropyrimidine as a pale yellow solid.

Step 2: Synthesis of 5,6-Dichloro-4-nitropyrimidine

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition of Reagents: To the flask, add 10 g of 4,5-dihydroxy-6-nitropyrimidine and 100 mL of phosphorus oxychloride (POCl₃). Carefully add 10 mL of N,N-dimethylaniline dropwise.

  • Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring. The resulting precipitate is collected by filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to give 5,6-dichloro-4-nitropyrimidine.

Step 3: Synthesis of 4-Amino-5,6-dichloropyrimidine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 10 g of 5,6-dichloro-4-nitropyrimidine in 200 mL of 80% aqueous ethanol.

  • Reduction: Add 20 g of iron powder to the suspension. Heat the mixture to 70-80 °C and then add 10 mL of glacial acetic acid dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture vigorously at 70-80 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure 4-amino-5,6-dichloropyrimidine.

Mandatory Visualizations

G cluster_0 Proposed Synthesis of 4-Amino-5,6-dichloropyrimidine 4,5-Dihydroxypyrimidine 4,5-Dihydroxypyrimidine 4,5-Dihydroxy-6-nitropyrimidine 4,5-Dihydroxy-6-nitropyrimidine 4,5-Dihydroxypyrimidine->4,5-Dihydroxy-6-nitropyrimidine HNO₃, H₂SO₄ 5,6-Dichloro-4-nitropyrimidine 5,6-Dichloro-4-nitropyrimidine 4,5-Dihydroxy-6-nitropyrimidine->5,6-Dichloro-4-nitropyrimidine POCl₃, N,N-Dimethylaniline 4-Amino-5,6-dichloropyrimidine 4-Amino-5,6-dichloropyrimidine 5,6-Dichloro-4-nitropyrimidine->4-Amino-5,6-dichloropyrimidine Fe, Acetic Acid

Caption: Proposed synthetic workflow for 4-amino-5,6-dichloropyrimidine.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor 4-Aminopyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminopyrimidine derivatives.

Applications in Drug Discovery

Derivatives of 4-aminopyrimidine are recognized as privileged scaffolds in the design of protein kinase inhibitors.[2][3] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Small molecules that can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, are therefore of significant interest as potential anticancer agents. The 4-amino-5,6-dichloropyrimidine core structure provides a foundation for the synthesis of libraries of compounds that can be screened for inhibitory activity against these and other relevant kinases. The chlorine atoms at the 5 and 6 positions can be readily displaced by various nucleophiles, allowing for the systematic exploration of the chemical space around the pyrimidine core to optimize potency and selectivity. This makes 4-amino-5,6-dichloropyrimidine a valuable intermediate for fragment-based drug discovery and lead optimization campaigns aimed at developing novel kinase inhibitors.[4]

References

Application Notes and Protocols for the Synthesis of Purine Analogs from 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects. The versatile synthesis of these compounds is of paramount importance in medicinal chemistry and drug discovery. 4,5,6-Trichloropyrimidine is a highly reactive and versatile starting material for the synthesis of a diverse array of substituted purine analogs. The three chlorine atoms on the pyrimidine ring offer differential reactivity, allowing for a stepwise and controlled introduction of various substituents.

This document provides detailed application notes and experimental protocols for the synthesis of purine analogs utilizing this compound as the key precursor. The general strategy involves a two-step process:

  • Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise displacement of the chlorine atoms at the C4 and C6 positions with amines to form a 4,6-diamino-5-chloropyrimidine intermediate.

  • Cyclization: Formation of the imidazole ring to yield the final purine analog.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to a generic purine analog is depicted below. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C5, allowing for selective substitution.

G A This compound B 4-Amino-5,6-dichloropyrimidine (Intermediate 1) A->B R1-NH2 (Nucleophilic Substitution at C4) C 4,6-Diamino-5-chloropyrimidine (Intermediate 2) B->C R2-NH2 (Nucleophilic Substitution at C6) D Substituted Purine Analog C->D Cyclizing Agent (e.g., Triethyl orthoformate, Formic acid)

Figure 1: General synthetic workflow for the preparation of purine analogs from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6-dichloropyrimidine (Intermediate 1)

This protocol describes the selective monosubstitution of this compound with an amine at the C4 position.

Materials:

  • This compound

  • Amine (R1-NH2)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 eq) and the base (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-5,6-dichloropyrimidine.

Protocol 2: Synthesis of 4,6-Diamino-5-chloropyrimidine (Intermediate 2)

This protocol details the second nucleophilic substitution to introduce a second amino group at the C6 position.

Materials:

  • 4-Amino-5,6-dichloropyrimidine (Intermediate 1)

  • Amine (R2-NH2)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve the 4-amino-5,6-dichloropyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the second amine (1.1 eq). For less reactive amines, a higher temperature and longer reaction time may be necessary.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the 4,6-diamino-5-chloropyrimidine.

Protocol 3: Cyclization to Form the Substituted Purine Analog

This protocol describes the formation of the imidazole ring to yield the final purine analog. This procedure is adapted from the synthesis of related dichloropurines.[1]

Materials:

  • 4,6-Diamino-5-chloropyrimidine (Intermediate 2)

  • Cyclizing agent (e.g., Triethyl orthoformate, Formic acid)

  • Acid catalyst (e.g., Methanesulfonic acid, p-Toluenesulfonic acid) (if using triethyl orthoformate)

  • Solvent (e.g., Acetonitrile, Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Activated charcoal

  • Filtration apparatus

Procedure:

  • Suspend the 4,6-diamino-5-chloropyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the cyclizing agent. If using triethyl orthoformate, add a catalytic amount of an acid catalyst.

  • Heat the mixture to reflux (typically around 90°C for acetonitrile and triethyl orthoformate) and stir vigorously.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a hot solvent such as ethanol.

  • Add activated charcoal and reflux for a short period to decolorize the solution.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool to induce crystallization of the purine analog.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize the reactants, reagents, and expected outcomes for the synthesis of purine analogs from this compound.

Table 1: Reagents and Conditions for Key Synthetic Steps

StepStarting MaterialKey ReagentsSolventTypical ConditionsProduct
1 This compoundR1-NH2, BaseEthanol or AcetonitrileRoom Temp. to Reflux4-(R1-amino)-5,6-dichloropyrimidine
2 4-(R1-amino)-5,6-dichloropyrimidineR2-NH2Ethanol or IsopropanolReflux4-(R1-amino)-6-(R2-amino)-5-chloropyrimidine
3 4,6-Diamino-5-chloropyrimidine derivativeTriethyl orthoformate, Acid catalystAcetonitrileReflux (~90°C)[1]Substituted 6-chloropurine analog
3a 4,6-Diamino-5-chloropyrimidine derivativeFormic acidNoneRefluxSubstituted 6-chloropurine analog

Table 2: Example Yields for Analogous Reactions

Reaction TypeStarting MaterialProductReported Yield
Monosubstitution of Trichloropyrimidine2,4,6-Trichloropyrimidine with anilines4-Anilino-2,6-dichloropyrimidineVaries with aniline substituent
Cyclization of Diaminopyrimidine4,5-Diamino-2,6-dichloropyrimidine2,6-Dichloro-9H-purineNot specified in abstract

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a more detailed experimental workflow.

G cluster_0 Step 1: First Amination cluster_1 Step 2: Second Amination cluster_2 Step 3: Cyclization A Dissolve this compound in Solvent B Add Amine (R1-NH2) and Base A->B C React and Monitor by TLC B->C D Workup and Purify (Column Chromatography) C->D E Dissolve Intermediate 1 in Solvent D->E Intermediate 1 F Add Amine (R2-NH2) E->F G Reflux and Monitor by TLC F->G H Crystallize and Isolate Intermediate 2 G->H I Suspend Intermediate 2 in Solvent H->I Intermediate 2 J Add Cyclizing Agent (e.g., Triethyl Orthoformate) I->J K Reflux and Monitor by TLC J->K L Purify by Recrystallization K->L M Characterization (NMR, MS, etc.) L->M Final Purine Analog

References

Application Notes and Protocols: 4,5,6-Trichloropyrimidine in the Synthesis of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of agriculturally relevant compounds derived from the 4,5,6-trichloropyrimidine scaffold. The following sections detail the synthetic pathways, experimental protocols, and quantitative data for the preparation of substituted pyrimidines with potential fungicidal, herbicidal, and nematocidal activities.

Introduction

This compound and its multi-chlorinated analogs are versatile building blocks in the synthesis of a variety of heterocyclic compounds. The presence of multiple chlorine atoms on the pyrimidine ring provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the generation of libraries of compounds for biological screening. This document focuses on the synthesis of 2-(secondary amino)-4,5,6-trichloropyrimidines, a class of compounds that has demonstrated notable activity as agricultural chemicals.

Synthesis of 2-(Secondary Amino)-4,5,6-Trichloropyrimidines

A key method for the synthesis of 2-(secondary amino)-4,5,6-trichloropyrimidines involves the reaction of 2,4,5,6-tetrachloropyrimidine with a tertiary amine. In this reaction, the tertiary amine acts as both a reactant and a hydrogen halide acceptor, leading to the selective substitution at the 2-position of the pyrimidine ring.

Synthetic Pathway

The general synthetic scheme for the preparation of 2-(secondary amino)-4,5,6-trichloropyrimidines is depicted below.

G start 2,4,5,6-Tetrachloropyrimidine product 2-(Secondary Amino)-4,5,6-Trichloropyrimidine start->product Toluene, Reflux reagent Tertiary Amine (e.g., Triethylamine, N-Methylmorpholine) reagent->product side_product Triethylamine Hydrochloride (by-product) product->side_product

Caption: General synthesis of 2-(Secondary Amino)-4,5,6-Trichloropyrimidines.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various 2-(secondary amino)-4,5,6-trichloropyrimidines.

Compound NameStarting MaterialReagent (Tertiary Amine)Yield (%)Melting Point (°C)
2-Diethylamino-4,5,6-trichloropyrimidine2,4,5,6-TetrachloropyrimidineTriethylamine9678.5-79
2-N-Methylphenylamino-4,5,6-trichloropyrimidine2,4,5,6-TetrachloropyrimidineN,N-Dimethylaniline9696-97
2-Morpholino-4,5,6-trichloropyrimidine2,4,5,6-TetrachloropyrimidineN-Methylmorpholine91140-142
2-N-Piperidino-4,5,6-trichloropyrimidine2,4,5,6-TetrachloropyrimidineN-Ethylpiperidine83.581-82

Experimental Protocols

Detailed methodologies for the synthesis of selected 2-(secondary amino)-4,5,6-trichloropyrimidines are provided below.

Protocol 1: Synthesis of 2-Diethylamino-4,5,6-trichloropyrimidine

This protocol outlines the synthesis of 2-diethylamino-4,5,6-trichloropyrimidine from 2,4,5,6-tetrachloropyrimidine and triethylamine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge flask with 2,4,5,6-tetrachloropyrimidine and toluene. B Add triethylamine to the mixture. A->B C Reflux the reaction mixture for 1 hour. B->C D Remove excess amine and toluene in vacuo. C->D E Precipitate the product. D->E F Recrystallize from methanol. E->F

Caption: Workflow for the synthesis of 2-Diethylamino-4,5,6-trichloropyrimidine.

Materials:

  • 2,4,5,6-Tetrachloropyrimidine (43.6 g)

  • Triethylamine (58.4 g)

  • Toluene (150 mL)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of 2,4,5,6-tetrachloropyrimidine (43.6 g) and triethylamine (58.4 g) in 150 mL of toluene is refluxed for one hour.

  • After the reaction is complete, the excess amine and toluene are removed in vacuo.

  • The resulting 2-diethylamino-4,5,6-trichloropyrimidine (48.7 g) precipitates.

  • The crude product is recrystallized from methanol to yield 42.5 g (96%) of needles with a melting point of 78.5-79°C.

Protocol 2: Synthesis of 2-N-Methylphenylamino-4,5,6-trichloropyrimidine

This protocol details the synthesis of 2-N-methylphenylamino-4,5,6-trichloropyrimidine.

Materials:

  • 2,4,5,6-Tetrachloropyrimidine

  • N,N-Dimethylaniline

  • Toluene

  • Methanol (for recrystallization)

Procedure:

  • A solution of 2,4,5,6-tetrachloropyrimidine and N,N-dimethylaniline in toluene is refluxed for eight hours.

  • The excess amine and solvent are removed in vacuo.

  • The residue solidifies upon cooling to room temperature.

  • The crude 2-N-methylphenylamino-4,5,6-trichloropyrimidine is recrystallized from methanol to yield the final product (96% yield) with a melting point of 96-97°C.

Protocol 3: Synthesis of 2-Morpholino-4,5,6-trichloropyrimidine

This protocol describes the synthesis of 2-morpholino-4,5,6-trichloropyrimidine.

Materials:

  • 2,4,5,6-Tetrachloropyrimidine (11.5 g)

  • N-Methylmorpholine (17 g)

  • Toluene (70 mL)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2,4,5,6-tetrachloropyrimidine (11.5 g) and N-methylmorpholine (17 g) in 70 mL of toluene is refluxed for seven hours.

  • A small amount of insoluble by-product is filtered off.

  • The excess N-methylmorpholine and the solvent are removed to yield 14.2 g (91%) of 2-morpholino-4,5,6-trichloropyrimidine.

  • The product is recrystallized from ethanol and has a melting point of 140-142°C.

Applications in Agricultural Chemistry

The 2-(secondary amino)-4,5,6-trichloropyrimidine derivatives have shown a range of biological activities relevant to agriculture.

  • Fungicidal Activity: Compounds such as 2-N-piperidino-4,5,6-trichloropyrimidine have been found to be effective fungicides.[1]

  • Herbicidal Activity: Certain derivatives, particularly those with N-alkylphenylamino groups, have demonstrated post-emergence herbicidal properties.

  • Nematocidal Activity: Specific compounds within this class have shown efficacy in controlling root-knot nematodes.

The diverse substitution patterns achievable through the described synthetic routes allow for the fine-tuning of biological activity, making this class of compounds a promising area for further research and development in the agrochemical sector.

References

Application Notes and Protocols for the Functionalization of the C5 Position of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trichloropyrimidine is a versatile scaffold in medicinal chemistry and materials science. The strategic functionalization of its C5 position is crucial for the development of novel compounds with tailored properties. However, the inherent reactivity of the pyrimidine ring, with the C4 and C6 positions being more susceptible to nucleophilic attack, presents a significant challenge for selective C5 modification. These application notes provide a comprehensive overview of advanced synthetic protocols for the targeted functionalization of the C5 position of this compound and related polychlorinated pyrimidines. The methodologies detailed herein focus on palladium-catalyzed cross-coupling reactions and C-H activation strategies, offering a toolkit for accessing a diverse range of 5-substituted pyrimidine derivatives.

Reactivity Profile of Polychlorinated Pyrimidines

The reactivity of halogenated pyrimidines towards nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is dictated by the electron-deficient nature of the pyrimidine ring. The general order of reactivity for the different positions is C4/C6 > C2 > C5. This inherent selectivity makes the direct functionalization of the C5 position a non-trivial synthetic task, often requiring specialized catalytic systems or multi-step strategies to achieve the desired outcome.

Strategies for C5 Functionalization

Two primary strategies have emerged for the functionalization of the C5 position of polychlorinated pyrimidines:

  • Direct C5 Functionalization: This approach involves the direct introduction of a functional group at the C5 position of the pre-formed trichloropyrimidine core. This is typically achieved through advanced organometallic techniques such as palladium-catalyzed cross-coupling reactions or transition metal-catalyzed C-H activation.

  • "Bottom-up" Synthesis: This strategy involves the synthesis of a pyrimidine ring that is already functionalized at the C5 position prior to the introduction of the chlorine atoms at the C4 and C6 positions.

This document will focus on the protocols for the direct C5 functionalization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at C5

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions typically favor the more reactive C4 and C6 positions on the pyrimidine ring, specific conditions have been developed to achieve C5 selectivity, particularly on related dichloropyrimidines. These conditions can serve as a starting point for the optimization of C5 functionalization of this compound.

C5-Selective Suzuki-Miyaura Coupling under Ligand-Free Conditions

Recent studies have shown that ligand-free "Jeffery" conditions can promote C5-selective Suzuki-Miyaura coupling of 2,5-dichloropyrimidine. This approach is unprecedented as conventional palladium catalysts with phosphine or N-heterocyclic carbene (NHC) ligands typically favor C2 or C4/C6 functionalization.[1]

This protocol is adapted from the C5-selective coupling of 2,5-dichloropyrimidine and can be optimized for this compound.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product This compound This compound 5-Aryl-4,6-dichloropyrimidine 5-Aryl-4,6-dichloropyrimidine This compound->5-Aryl-4,6-dichloropyrimidine Pd(OAc)2, Base, Solvent, Heat Arylboronic acid Arylboronic acid plus1 + cluster_reactants Reactants cluster_products Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dichloro-5-iodopyrimidine 4,6-Dichloro-5-iodopyrimidine 4,6-Dichloropyrimidine->4,6-Dichloro-5-iodopyrimidine NIS, Solvent, Heat N-Iodosuccinimide N-Iodosuccinimide plus1 + cluster_reactants Reactants cluster_products Product 4,6-Dichloro-5-iodopyrimidine 4,6-Dichloro-5-iodopyrimidine 5-Alkynyl-4,6-dichloropyrimidine 5-Alkynyl-4,6-dichloropyrimidine 4,6-Dichloro-5-iodopyrimidine->5-Alkynyl-4,6-dichloropyrimidine Pd(PPh3)2Cl2, CuI, Base, Solvent Terminal Alkyne Terminal Alkyne plus1 + G start Start: Prepare Reaction Vessel reactants Add this compound, Aryl Halide, and Mn Catalyst start->reactants additives Add Ligand and Base reactants->additives solvent Add Anhydrous Solvent additives->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate 5-Aryl-4,6-dichloropyrimidine purification->product

References

Application Notes and Protocols for the Regioselective Synthesis of 4,5,6-Trichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective synthesis of functionalized pyrimidine derivatives starting from 4,5,6-trichloropyrimidine. The methodologies described herein are centered on nucleophilic aromatic substitution (SNAr), a cornerstone of pyrimidine chemistry, enabling the introduction of diverse functionalities crucial for drug discovery and development.

Application Note: Regioselective Functionalization of this compound

The this compound scaffold is a versatile building block in medicinal chemistry, offering multiple sites for chemical modification. The electron-deficient nature of the pyrimidine ring, further activated by three chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these substitutions is a key consideration in the synthesis of complex molecules and is influenced by a combination of electronic and steric factors.

In general, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position. This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during attack at the C4/C6 positions. However, the chlorine atom at the C5 position introduces steric hindrance that can influence the accessibility of the C4 and C6 positions to incoming nucleophiles.

The regioselectivity of SNAr reactions on this compound can be controlled by carefully selecting the nucleophile, solvent, temperature, and base. For instance, sterically hindered nucleophiles may preferentially attack the less hindered position, while the choice of solvent can influence the stability of the transition states leading to different regioisomers.

Experimental Protocols

The following protocols provide detailed methodologies for the regioselective substitution of this compound with various nucleophiles.

Protocol 1: General Procedure for Regioselective Amination

This protocol describes a general method for the regioselective amination of this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 equiv) and the base (1.5-2.0 equiv) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required (typically between 25-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.

Protocol 2: Regioselective Substitution with Alkoxides and Thiolates

This protocol outlines a general procedure for the reaction of this compound with alcohols and thiols to form the corresponding ethers and thioethers.

Materials:

  • This compound

  • Alcohol or thiol nucleophile

  • Anhydrous solvent (e.g., THF, Dimethylformamide (DMF))

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the strong base (1.1 equiv) in the chosen anhydrous solvent, add the alcohol or thiol (1.1 equiv) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or thiolate.

  • Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the alkoxide or thiolate solution.

  • Stir the reaction mixture at room temperature or heat as necessary (typically 25-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the regioselective synthesis with polychloropyrimidine derivatives. Researchers should aim to generate similar tables to document their findings.

EntryNucleophileSolventBaseTemp (°C)Time (h)Product(s)Ratio (C4/C6 : C2)Yield (%)
1PyrrolidineH₂O/HPMCKOHrt0.32,5-dichloro-4-(pyrrolidin-1-yl)pyrimidineMajor-
2Arylsulfonamide----4-substituted and 2-substitutedMajor : MinorGood to High
3N-Sodium CarbamatesDMF-rt0.25-0.54-N-Alkoxycarbonyl-2,6-dichloropyrimidinesHigh RegioselectivityGood to Excellent

Mandatory Visualization

The following diagrams illustrate the general workflow and reaction scheme for the regioselective synthesis of this compound derivatives.

experimental_workflow General Experimental Workflow for Regioselective Synthesis start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Characterize Regioisomeric Product(s) purification->product

Caption: General experimental workflow for regioselective synthesis.

reaction_scheme Regioselective Nucleophilic Aromatic Substitution (SNAr) sub This compound prod4 4-Substituted-5,6-dichloropyrimidine sub->prod4 Base, Solvent, Temp. prod2 2-Substituted-4,5,6-trichloropyrimidine sub->prod2 Base, Solvent, Temp. nuc Nucleophile (Nu-H)

Caption: General SNAr reaction on this compound.

Troubleshooting & Optimization

Technical Support Center: 4,5,6-Trichloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 4,5,6-trichloropyrimidine synthesis.

Troubleshooting Guide

Low yield is a significant challenge in the synthesis of this compound, particularly in the final chlorination step. This guide addresses common issues and provides potential solutions.

Issue 1: Low Yield in the Final Chlorination Step

Question: We are experiencing a low yield (under 30%) during the final chlorination of a dihydroxypyrimidine precursor to form this compound using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). What are the potential causes and solutions?

Answer: Low yields in this chlorination step are a known issue.[1] The problem can stem from incomplete reaction, side product formation, or degradation of the product under harsh reaction conditions. Here is a breakdown of potential causes and troubleshooting steps:

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Increase Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction may require prolonged heating at elevated temperatures (e.g., 106°C) for complete consumption of the starting material.[1]
Suboptimal Reagent Ratio Optimize Reagent Stoichiometry: An excess of the chlorinating agents is typically required. For the conversion of a dihydroxypyrimidine intermediate, a significant excess of PCl₅ (e.g., 10 equivalents) in POCl₃ as a solvent has been used.[1] Experiment with varying the equivalents of PCl₅ to find the optimal ratio for your specific substrate.
Moisture in Reagents/Glassware Ensure Anhydrous Conditions: Phosphorus halides are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or purified reagents.
Product Degradation Control Reaction Temperature and Duration: While higher temperatures may be needed to drive the reaction to completion, prolonged heating can lead to degradation. Once TLC indicates the disappearance of the starting material, proceed with the work-up promptly.
Inefficient Work-up and Purification Careful Quenching and Extraction: The reaction mixture should be quenched cautiously by pouring it into a mixture of ether and water.[1] Thorough extraction with a suitable organic solvent is crucial to recover the product. Purification Method: Column chromatography may be necessary to isolate the pure product from byproducts.[1]

Issue 2: Difficulty in the Synthesis of Precursors

Question: We are facing challenges in synthesizing the immediate precursor for the final chlorination step. What are some common issues?

Answer: The synthesis of substituted pyrimidine precursors can be multi-stepped and present its own challenges. For instance, in a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine, issues such as incomplete reaction in nucleophilic displacement or oxidation steps can arise. Careful monitoring of each step by TLC and purification of intermediates is crucial for the overall success of the synthesis.[1]

Troubleshooting Workflow for Low Yield in Chlorination

G start Low Yield in Final Chlorination Step check_completion Check Reaction Completion by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material increase_params Increase Temperature/Time incomplete->increase_params optimize_reagents Optimize Reagent Ratio incomplete->optimize_reagents check_conditions Check for Anhydrous Conditions incomplete->check_conditions workup Review Work-up & Purification complete->workup degradation Suspect Product Degradation complete->degradation increase_params->check_completion optimize_reagents->check_completion check_conditions->check_completion optimize_workup Optimize Quenching & Extraction workup->optimize_workup control_params Control Temperature & Duration degradation->control_params

Caption: Troubleshooting workflow for low yield in the final chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A documented route involves the synthesis from 4,6-dihydroxypyrimidine. This involves a bromination step to form the intermediate 4,6-dihydroxy-5-bromopyrimidine, followed by a reaction with a chlorinating agent to yield the final product. Another approach involves a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine, which is then converted to a protected 5-chloro-4,6-dihydroxypyrimidine derivative before the final chlorination.[1]

Q2: What are the typical chlorinating agents used for the synthesis of this compound?

A2: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is commonly used for the final chlorination step to convert dihydroxy or protected dihydroxy pyrimidines to the trichlorinated product.[1]

Q3: What are the key reaction parameters to control for improving the yield?

A3: The key parameters include:

  • Reaction Temperature: Needs to be high enough to drive the reaction to completion but controlled to avoid degradation.

  • Reaction Time: Should be monitored by TLC to ensure full conversion of the starting material without unnecessary prolonged heating.

  • Reagent Stoichiometry: An excess of the chlorinating agent is often necessary.

  • Anhydrous Conditions: Strict exclusion of moisture is critical for the success of the chlorination reaction.

Q4: Are there any known side reactions to be aware of?

A4: While specific side products for the this compound synthesis are not extensively detailed in the provided literature, general side reactions in pyrimidine chlorinations can include incomplete chlorination, leading to a mixture of mono-, di-, and tri-chlorinated products. Over-chlorination is less common at the 5-position unless specific conditions are met. Degradation of the pyrimidine ring under harsh acidic and high-temperature conditions is also a possibility.

Q5: What purification methods are recommended for this compound?

A5: After an aqueous work-up and extraction, the crude product is often purified by column chromatography on silica gel.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carbonitrile from a Protected Precursor

This protocol details the final deprotection and chlorination steps to yield a this compound derivative, which highlights the challenging final step in obtaining the trichlorinated core.

Materials:

  • 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile

  • Boron tribromide (BBr₃) solution (1 M in DCM)

  • Dichloromethane (DCM)

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether (Et₂O)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in DCM (8 mL) at approximately -5°C, add BBr₃ solution (0.8 mL, 0.8 mmol).

  • Stir the mixture at this temperature and monitor the consumption of the starting material by TLC (approximately 10 minutes).

  • Filter the resulting precipitate, wash it with DCM (5 mL), and air-dry.

  • Transfer the crude solid quantitatively to a round-bottom flask.

  • Add PCl₅ (416 mg, 2.00 mmol) and POCl₃ (2 mL).

  • Stir the mixture at approximately 106°C and monitor for complete consumption of the starting material by TLC (approximately 2 hours).

  • Cool the reaction mixture and carefully add Et₂O (20 mL) and H₂O (10 mL).

  • Separate the two layers and extract the aqueous layer with an additional 10 mL of Et₂O.

  • Combine the organic phases, dry over Na₂SO₄, filter, and adsorb the mixture onto silica.

  • Purify the product by column chromatography (n-hexane/DCM 60:40) to obtain this compound-2-carbonitrile.[1]

Note: This procedure yielded approximately 30% of the final product, indicating the challenging nature of this transformation.[1]

Synthetic Pathway Overview

G start 4,6-Dihydroxypyrimidine intermediate 4,6-Dihydroxy-5-bromopyrimidine start->intermediate Bromination final_product This compound intermediate->final_product Chlorination (e.g., POCl3)

Caption: A general synthetic pathway to this compound.

References

Technical Support Center: Purification of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5,6-trichloropyrimidine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, partially chlorinated intermediates (e.g., dichloropyrimidines), over-chlorinated byproducts (e.g., tetrachloropyrimidines), and residual reagents from the synthesis, such as phosphorus oxychloride (POCl₃) and its hydrolysis products.[1][2][3][4][5] Hydrolysis of the product itself can also lead to the formation of hydroxy- or oxo-substituted pyrimidines.

Q2: My purified this compound is a yellow to brown solid, but the literature reports it as a white crystalline solid. What could be the cause?

A2: The discoloration is likely due to the presence of colored impurities. These can be carried over from the reaction mixture or formed during workup. To remove colored impurities, you can try treating your solution with activated charcoal during the recrystallization process.

Q3: I am having trouble removing residual phosphorus oxychloride (POCl₃) from my product. What is the best way to do this?

A3: Residual POCl₃ can often be removed by distillation.[1][3][4] Since this compound has a relatively high boiling point, a careful vacuum distillation can effectively separate it from the more volatile POCl₃. Alternatively, quenching the reaction mixture with ice water followed by extraction can help remove a significant portion of the POCl₃ through hydrolysis and partitioning into the aqueous layer.

Q4: Can I use water in my workup? I'm concerned about the hydrolysis of the trichloropyrimidine.

A4: While this compound is susceptible to hydrolysis, a carefully controlled aqueous workup is often necessary to remove inorganic byproducts. It is recommended to use cold water or ice and to perform the extraction quickly to minimize product loss due to hydrolysis. The organic layer should be thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) immediately after the aqueous wash.

Q5: What is the best method to monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring the purification process.[6][7] By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can assess the separation efficiency and the purity of your product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. - Too much solvent was used.- The chosen solvent is too good a solvent for the compound at all temperatures.- The concentration of the product is too low.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Impurities are present that are depressing the melting point.- Lower the temperature at which the product dissolves by adding a small amount of a co-solvent in which the compound is more soluble.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Try a different solvent or solvent system with a lower boiling point.
Low recovery of the product. - The compound has significant solubility in the cold solvent.- Crystals were washed with too much cold solvent.- Premature crystallization occurred during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. - The eluent system is not optimized.- The column was not packed properly (channeling).- The column was overloaded with the crude product.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.- Repack the column carefully to ensure a uniform stationary phase.- Use a larger column or load less crude material.
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, if using a hexane/DCM mixture, slowly increase the proportion of DCM.
Product elutes too quickly with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent system. For example, increase the proportion of hexane in a hexane/DCM mixture.
Streaking or tailing of spots on TLC of column fractions. - The sample was too concentrated when loaded.- The compound is interacting strongly with the stationary phase.- Dilute the sample in a minimal amount of the initial eluent before loading.- Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1780-27-4[8]
Molecular Formula C₄HCl₃N₂[8]
Molecular Weight 183.42 g/mol [8]
Appearance White to brown powder/crystal
Melting Point 53 °C
Boiling Point 87 °C at 12 mmHg
Solubility Soluble in methanol.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethanol, isopropanol, acetonitrile, and mixtures like hexane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze the crude reaction mixture by TLC to determine an appropriate eluent system. A good starting point for this compound is a mixture of n-hexane and dichloromethane (DCM).[7] Vary the ratio to achieve good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use properly lubricated joints to ensure a good seal. Use a stir bar or a capillary ebulliator to ensure smooth boiling.

  • Crude Product Addition: Add the crude this compound to the distillation flask.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Once the desired pressure is reached (e.g., around 12 mmHg), begin to heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 87 °C at 12 mmHg). Discard any initial lower-boiling fractions which may contain residual solvent or more volatile impurities.

  • Cooling and Venting: Once the distillation is complete, allow the apparatus to cool down before carefully and slowly venting the system to atmospheric pressure.

Visualization

Purification_Troubleshooting_Workflow start Crude this compound from Reaction Mixture tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Is it a single spot with the correct Rf? tlc_analysis->single_spot impurities_visible Are impurities visible? single_spot->impurities_visible No pure_product Pure this compound single_spot->pure_product Yes recrystallization Attempt Recrystallization impurities_visible->recrystallization Few, well-defined spots column_chromatography Perform Column Chromatography impurities_visible->column_chromatography Multiple/close-running spots distillation Consider Vacuum Distillation (for volatile impurities/POCl3) impurities_visible->distillation High boiling product with volatile impurities recrystallization_success Successful Purification? recrystallization->recrystallization_success chromatography_success Successful Purification? column_chromatography->chromatography_success distillation_success Successful Purification? distillation->distillation_success recrystallization_success->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Oiling out? - Low recovery? - Colored crystals? recrystallization_success->troubleshoot_recrystallization No chromatography_success->pure_product Yes troubleshoot_chromatography Troubleshoot Chromatography: - Poor separation? - Streaking? - Product not eluting? chromatography_success->troubleshoot_chromatography No distillation_success->pure_product Yes troubleshoot_distillation Troubleshoot Distillation: - Bumping? - Product decomposition? - Poor separation? distillation_success->troubleshoot_distillation No troubleshoot_recrystallization->column_chromatography troubleshoot_chromatography->recrystallization troubleshoot_distillation->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 2,4-dichloropyrimidine from uracil, focusing on troubleshooting and avoiding the formation of the common byproduct, 2,4,5,6-tetrachloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2,4,5,6-tetrachloropyrimidine formation during the synthesis of 2,4-dichloropyrimidine from uracil?

The formation of 2,4,5,6-tetrachloropyrimidine is an over-chlorination byproduct. It occurs when the reaction conditions are too harsh, leading to electrophilic substitution on the pyrimidine ring at the C-5 and C-6 positions, in addition to the desired replacement of the hydroxyl groups at the C-2 and C-4 positions.

Q2: What are the key reaction parameters to control to minimize the formation of this byproduct?

The key parameters to control are:

  • Temperature: Higher temperatures promote over-chlorination.[1]

  • Reaction Time: Prolonged reaction times can lead to the formation of more of the tetrachloro byproduct.

  • Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), significantly increases the likelihood of over-chlorination.

Q3: Which chlorinating agents are commonly used, and do they have different tendencies for byproduct formation?

Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation. Other reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be used. While all can lead to over-chlorination under harsh conditions, controlling the stoichiometry is crucial for all of them. Using an equimolar amount of POCl₃ per hydroxyl group is a recommended strategy to improve selectivity.[1]

Q4: Can the use of a base help in controlling the reaction?

Yes, the addition of a tertiary amine base like pyridine or N,N-dimethylaniline (DMA) can facilitate the reaction. The base can help to activate the substrate and neutralize acidic byproducts generated during the reaction. However, the choice of base and its stoichiometry should be carefully considered as it can also influence the reaction rate and selectivity.

Troubleshooting Guide

Issue 1: Significant amount of 2,4,5,6-tetrachloropyrimidine detected in the final product.

Possible Causes:

  • Excessive Reaction Temperature: The reaction temperature was too high, promoting electrophilic aromatic chlorination.

  • Prolonged Reaction Time: The reaction was left for too long, allowing for the slow formation of the over-chlorinated byproduct.

  • Excess Chlorinating Agent: The molar ratio of the chlorinating agent to uracil was too high.

Solutions:

ParameterRecommended AdjustmentRationale
Temperature Lower the reaction temperature. For POCl₃, a range of 80-110°C is a good starting point.Reduces the rate of electrophilic substitution on the pyrimidine ring.[1]
Reaction Time Monitor the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Prevents the further chlorination of the desired 2,4-dichloropyrimidine.
Stoichiometry Reduce the amount of chlorinating agent. Aim for a stoichiometry of 1.0-1.2 equivalents of chlorinating agent per hydroxyl group.Minimizes the availability of the chlorinating agent for over-chlorination.
Issue 2: The reaction is sluggish or does not go to completion.

Possible Causes:

  • Insufficient Temperature: The reaction temperature is too low for the chlorination to proceed at a reasonable rate.

  • Poor Quality of Reagents: The chlorinating agent may have decomposed, or the uracil may be impure.

  • Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.

Solutions:

  • Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress.

  • Ensure that the chlorinating agent is fresh and has been stored under appropriate conditions (e.g., free from moisture).

  • Use a high-quality starting material.

  • Ensure efficient stirring throughout the reaction.

Issue 3: How to purify 2,4-dichloropyrimidine from the 2,4,5,6-tetrachloropyrimidine byproduct?

If the formation of the byproduct cannot be completely avoided, purification can be achieved through the following methods:

  • Recrystallization: This is often the most effective method for removing impurities. A suitable solvent system should be chosen where the solubility of the desired product and the byproduct are significantly different at high and low temperatures.

  • Column Chromatography: Silica gel chromatography can be used to separate the two compounds. The polarity difference between 2,4-dichloropyrimidine and 2,4,5,6-tetrachloropyrimidine should allow for their separation with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Protocols

Protocol 1: High-Selectivity Chlorination of Uracil

This protocol is designed to minimize the formation of 2,4,5,6-tetrachloropyrimidine.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1 equivalent).

  • Carefully add phosphorus oxychloride (2.2 equivalents) to the flask.

  • Slowly add pyridine (1.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to 90-100°C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions Uracil Uracil (2,4-dihydroxypyrimidine) DCP 2,4-Dichloropyrimidine (Desired Product) Uracil->DCP Controlled Conditions (e.g., 90-100°C, Stoichiometric POCl₃) TCP 2,4,5,6-Tetrachloropyrimidine (Byproduct) Uracil->TCP Very Harsh Conditions DCP->TCP Harsh Conditions (e.g., >120°C, Excess POCl₃, Long Reaction Time) Reagents POCl₃, Base (e.g., Pyridine) Temp Temperature Time Time

Caption: Reaction pathway for the chlorination of uracil.

Troubleshooting_Workflow start Reaction Complete (Analyze crude product by NMR/LC-MS) check_byproduct Is 2,4,5,6-tetrachloropyrimidine present in significant amounts? start->check_byproduct no_byproduct Proceed to Purification/ Further Steps check_byproduct->no_byproduct No byproduct_present Troubleshoot Reaction Conditions check_byproduct->byproduct_present Yes lower_temp Lower Reaction Temperature byproduct_present->lower_temp reduce_time Reduce Reaction Time byproduct_present->reduce_time check_stoich Check Stoichiometry of Chlorinating Agent byproduct_present->check_stoich optimize_reaction Re-run reaction with optimized conditions lower_temp->optimize_reaction reduce_time->optimize_reaction check_stoich->optimize_reaction

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Optimizing Regioselectivity in Nucleophilic Substitution of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4,5,6-trichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chlorine atoms on this compound in a typical SNAr reaction?

A1: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. For polychlorinated pyrimidines, the general order of reactivity for the chloro-substituents is C4/C6 > C2. In the case of this compound, the C4 and C6 positions are the most activated and generally more susceptible to nucleophilic attack than the C5 position. The negative charge in the Meisenheimer intermediate formed during an attack at C4 or C6 can be effectively delocalized by the adjacent nitrogen atoms.

Q2: My SNAr reaction on this compound is resulting in a mixture of 4- and 6-substituted isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity between the C4 and C6 positions can be challenging as they are electronically very similar. Key factors to consider for improving selectivity include:

  • Steric Hindrance: The C5-chloro group provides steric hindrance. Utilizing a bulky nucleophile may favor substitution at the less hindered C4 or C6 position, depending on the conformation of the intermediate. Conversely, a smaller nucleophile may show less selectivity.

  • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the ratio of one isomer over the other.

  • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus affect the regioselectivity. It is advisable to screen solvents of varying polarity.

  • Nucleophile Choice: The nature of the nucleophile (hard vs. soft, bulky vs. small) plays a critical role. For instance, in related polychloropyrimidines, bulky amines have been shown to alter the substitution pattern.

Q3: Can I achieve selective substitution at the C5 position?

A3: Direct nucleophilic substitution at the C5 position is generally difficult due to lower electrophilicity compared to the C4 and C6 positions. The reactivity order in SNAr reactions on similar compounds like 2,4,5-trichloropyrimidine is 4-Cl > 2-Cl >> 5-Cl. To functionalize the C5 position, alternative strategies such as metal-halogen exchange followed by quenching with an electrophile might be necessary.

Q4: Are there any catalysts that can help control the regioselectivity?

A4: Yes, in related systems like 6-aryl-2,4-dichloropyrimidines, palladium catalysts have been successfully used to achieve highly regioselective amination at the C4 position. While specific examples for this compound are not abundant, exploring palladium-catalyzed cross-coupling reactions or specific amination conditions could be a viable strategy to enhance selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution of this compound.

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Insufficiently reactive nucleophile Increase reaction temperature. Use a stronger base to deprotonate the nucleophile.
Poor solvent choice Switch to a more polar aprotic solvent like DMF, DMAc, or DMSO to better solvate the intermediate.
Decomposition of starting material Run the reaction at a lower temperature for a longer duration. Ensure inert atmosphere if starting materials are air-sensitive.
Issue 2: Poor Regioselectivity (Mixture of C4 and C6 isomers)
Possible Cause Troubleshooting Steps
Similar electronic and steric environment at C4 and C6 Modify the Nucleophile: Use a bulkier nucleophile to exploit the steric hindrance from the C5-Cl group. Lower the Temperature: This can favor the kinetic product. Screen Solvents: Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).
Thermodynamic equilibrium between products Analyze the reaction at earlier time points to see if a kinetic preference exists. Isolate the mixture and attempt to separate the isomers using chromatography or recrystallization.
Issue 3: Formation of Di-substituted Products
Possible Cause Troubleshooting Steps
Excess nucleophile or harsh reaction conditions Use only a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Lower the reaction temperature and shorten the reaction time. Add the nucleophile slowly to the reaction mixture.

Data Presentation

The following table summarizes expected regioselectivity based on studies of analogous polychloropyrimidines. Quantitative data for this compound is limited in the literature; therefore, these are predictive guidelines.

Nucleophile Type Analogous System Observed/Expected Selectivity Key Influencing Factors
Primary/Secondary Amines 5-Chloro-2,4,6-trifluoropyrimidineC4/C6 substitution favored. Increased C2 substitution with bulky amines.Steric hindrance from C5-halogen and nucleophile bulk.
Aromatic Amines 6-Aryl-2,4-dichloropyrimidineHigh C4 selectivity, often without a catalyst.Electronic effects of the pyrimidine ring substituents.
Tertiary Amines 5-Substituted-2,4-dichloropyrimidinesCan show excellent C2 selectivity.Unique reaction mechanism involving in-situ dealkylation.
Alkoxides/Phenoxides 2,4,6-TrichloropyrimidineGenerally favors C4/C6 substitution.Hardness/softness of the nucleophile and reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (Analogous)

This protocol is adapted from procedures for related polychloropyrimidines and serves as a starting point.

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or n-butanol) under an inert atmosphere (N2 or Ar), add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Add the amine nucleophile (1.1 eq) dropwise at 0 °C or room temperature.

  • Monitoring: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux, depending on nucleophile reactivity) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Otherwise, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired substituted pyrimidine.

Visualizations

Troubleshooting_Workflow start Start: Poor Regioselectivity (C4/C6 Mixture) q1 Is the nucleophile sterically bulky? start->q1 a1_yes Action: Try a smaller nucleophile to reduce steric influence. q1->a1_yes Yes a1_no Action: Use a bulkier nucleophile to enhance steric differentiation. q1->a1_no No q2 Was the reaction run at elevated temperature? a1_yes->q2 a1_no->q2 a2_yes Action: Lower the reaction temperature (e.g., to 0 °C or RT) to favor the kinetic product. q2->a2_yes Yes a2_no Action: Consider a moderate increase in temperature if kinetics are slow, but monitor closely. q2->a2_no No q3 Have different solvents been tested? a2_yes->q3 a2_no->q3 a3_no Action: Screen solvents of varying polarity (e.g., Toluene, THF, ACN, DMF). q3->a3_no No end Outcome: Improved Regioselectivity q3->end Yes a3_no->end

Caption: Troubleshooting workflow for poor regioselectivity.

Factors_Affecting_Regioselectivity cluster_substrate Substrate: this compound cluster_factors Influencing Factors C4 C4-Position Outcome Reaction Outcome (Regioselectivity) C4->Outcome Attack at C4 C6 C6-Position C6->Outcome Attack at C6 C5_Cl C5-Chloro Group C5_Cl->C4 Steric Hindrance C5_Cl->C6 Steric Hindrance Nucleophile Nucleophile (Size, Hardness) Nucleophile->Outcome Temperature Reaction Temperature Temperature->Outcome Solvent Solvent Polarity Solvent->Outcome Catalyst Catalyst (e.g., Palladium) Catalyst->Outcome

Caption: Factors influencing regioselectivity in SNAr.

Technical Support Center: Palladium-Catalyzed Reactions with 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 4,5,6-trichloropyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Low or No Reaction Yield

Q1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

A1: Low reactivity is a common challenge with chloropyrimidines due to the strong carbon-chlorine bond, which hinders the initial oxidative addition step in the palladium catalytic cycle. For this compound, the electronic properties of the three chlorine atoms can further complicate the reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.[1] Consider switching to a more robust system.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active monoligated Pd(0) species necessary for the oxidative addition of the C-Cl bond.[2]

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Ensure the base is finely ground and anhydrous. A mixed solvent system (e.g., dioxane/water) can help with solubility issues.

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[3]

Q2: My Sonogashira coupling of this compound with a terminal alkyne is failing. What adjustments should I consider?

A2: In addition to the general challenges of C-Cl activation, Sonogashira reactions have their own specific considerations:

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI), this can lead to alkyne homocoupling (Glaser coupling), especially at higher temperatures.

    • Recommendation: Consider a copper-free Sonogashira protocol. If using copper, ensure it is fresh and added under an inert atmosphere. The amount of copper salt should be catalytic (typically 1-5 mol%).

  • Base: An amine base is typically used to deprotonate the terminal alkyne.

    • Recommendation: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the amine is distilled and dry.

  • Solvent: The solvent must be able to dissolve all reactants and be compatible with the reaction conditions.

    • Recommendation: Anhydrous and deoxygenated solvents such as THF, dioxane, or DMF are commonly used.

Q3: I am struggling with a Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination of chloropyrimidines requires careful optimization of the catalyst system and reaction conditions.[4][5]

  • Catalyst/Ligand System: This is the most critical factor.

    • Recommendation: Use a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) in combination with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, BrettPhos).[5] The choice of ligand can also influence regioselectivity.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.

  • Amine Substrate: The nature of the amine can influence the reaction outcome.

    • Recommendation: Primary amines are generally more reactive than secondary amines. For less reactive amines, a more active catalyst system and higher temperatures may be necessary.

Regioselectivity Issues

Q4: I am observing a mixture of mono-substituted isomers in my reaction with this compound. How can I control the regioselectivity?

A4: The reactivity of the chlorine atoms in this compound generally follows the order C4/C6 > C5. The C4 and C6 positions are more activated due to the adjacent nitrogen atoms. The C5 position is significantly less reactive.[6]

  • Suzuki-Miyaura Coupling: In reactions with 2,4,5,6-tetrachloropyrimidine, mono-arylation occurs selectively at the 6-position. Di-arylation occurs at the 4 and 6 positions.[1] This suggests that for this compound, initial substitution is most likely at the 4 or 6 position.

    • Recommendation: To achieve mono-substitution, use a stoichiometric amount (1.0 equivalent) of the coupling partner. To favor di-substitution at the 4 and 6 positions, use an excess (2.0-3.0 equivalents) of the coupling partner.[1] Controlling the reaction time and temperature can also influence the selectivity.

  • Ligand Control: The choice of ligand can sometimes influence the regioselectivity of the reaction.[6]

    • Recommendation: Experiment with different classes of ligands (e.g., monodentate vs. bidentate phosphines, NHC ligands) to see if the isomeric ratio can be altered.

Side Reactions

Q5: I am observing a significant amount of hydrodechlorination (replacement of a chlorine atom with hydrogen) in my reaction. How can I minimize this side reaction?

A5: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings of aryl chlorides, where the starting material is reduced instead of coupled.[3]

  • Reaction Conditions: This side reaction can be promoted by elevated temperatures and prolonged reaction times.

    • Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature, if possible without completely halting the desired reaction, can also be beneficial.

  • Catalyst System: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus pathways leading to hydrodechlorination.

    • Recommendation: Screen different ligands to find one that promotes the desired coupling over the reduction pathway.

  • Hydrogen Source: Trace amounts of water or other protic species in the reaction mixture can serve as a hydrogen source.

    • Recommendation: Ensure all reagents and solvents are anhydrous.

Data Presentation

The following tables summarize typical reaction conditions and yields for palladium-catalyzed reactions with polychloropyrimidines. Note that data for this compound is limited in the literature; therefore, data from closely related substrates like 2,4,5,6-tetrachloropyrimidine and 2,4,6-trichloropyrimidine are included as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Polychloropyrimidines

SubstrateCoupling Partner (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
2,4,5,6-TetrachloropyrimidineArylboronic acid (1.0)Pd(PPh₃)₂Cl₂ (1.0-3.0)K₂CO₃ (2 M aq.)Dioxane6026-Aryl-2,4,5-trichloropyrimidine87-97
2,4,5,6-TetrachloropyrimidineArylboronic acid (2.0)Pd(PPh₃)₂Cl₂ (1.25-3.0)K₂CO₃ (2 M aq.)Dioxane8054,6-Diaryl-2,5-dichloropyrimidine80-85
2,4,6-TrichloropyrimidineArylboronic acid (1.0)Pd(PPh₃)₄ (5)K₂CO₃ (1.5)Toluene110Varies6-Aryl-2,4-dichloropyrimidine83

Data adapted from studies on 2,4,5,6-tetrachloropyrimidine and 2,4,6-trichloropyrimidine.[1][7]

Table 2: Sonogashira Coupling of Halogenated Heterocycles

SubstrateCoupling Partner (equiv.)Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl HalideTerminal Alkyne (1.1)Pd(PPh₃)₂Cl₂ (5)CuI (3)Et₃N (3)Toluene2521Good
Aryl HalideTerminal Alkyne (1.0)Pd/CuFe₂O₄ (3)-K₂CO₃ (4)EtOH70VariesModerate to Excellent

General conditions for Sonogashira coupling.[2][8]

Table 3: Buchwald-Hartwig Amination of Chloro-Heterocycles

SubstrateAmine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,4-Dichloropyrimidine derivativeSecondary Amine (1.2)Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Dioxane10016High
ChloropyridinePrimary/Secondary AminePd(OAc)₂ (2-5)RuPhos/BrettPhosNaOtBuToluene80-110VariesGood

General conditions for Buchwald-Hartwig amination of related chloro-heterocycles.[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points, and optimization of specific parameters will likely be necessary.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a dry solvent (e.g., toluene) under an inert atmosphere, add the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed, anhydrous solvent (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup Reagents Select & Weigh Reagents (Substrate, Coupling Partner, Base, Catalyst, Ligand) Assembly Assemble Glassware under Inert Atmosphere Reagents->Assembly Solvent Degas Solvent Solvent->Assembly Addition Add Reagents & Solvent Assembly->Addition Heating Heat to Desired Temperature Addition->Heating Monitor Monitor Progress (TLC, LC-MS) Heating->Monitor Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Yield Observed Catalyst Is the Catalyst System Active Enough? Start->Catalyst Base Is the Base Effective? Start->Base Temp Is the Reaction Temperature Sufficient? Start->Temp Inert Is the Atmosphere Truly Inert? Start->Inert Sol_Catalyst Switch to Buchwald/NHC ligands. Increase catalyst loading. Catalyst->Sol_Catalyst No Sol_Base Screen different bases (K3PO4, Cs2CO3). Ensure it is anhydrous and finely ground. Base->Sol_Base No Sol_Temp Increase temperature (80-120 °C). Consider microwave irradiation. Temp->Sol_Temp No Sol_Inert Degas solvents thoroughly. Check for leaks in the setup. Inert->Sol_Inert No

Caption: A logical workflow for troubleshooting low reaction yields.

Regioselectivity_Control Controlling Regioselectivity Start Mixture of Isomers Observed Stoichiometry Check Stoichiometry of Coupling Partner Start->Stoichiometry Ligand Consider Ligand Effect Start->Ligand Conditions Optimize Reaction Conditions Start->Conditions Sol_Stoich_Mono Use 1.0 equivalent for mono-substitution. Stoichiometry->Sol_Stoich_Mono Goal: Mono Sol_Stoich_Di Use >2.0 equivalents for di-substitution. Stoichiometry->Sol_Stoich_Di Goal: Di Sol_Ligand Screen different ligand types (monodentate, bidentate, NHC). Ligand->Sol_Ligand Sol_Conditions Vary temperature and reaction time. Conditions->Sol_Conditions

Caption: A decision-making diagram for controlling regioselectivity.

References

controlling side reactions in 4,5,6-Trichloropyrimidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you control and overcome common side reactions encountered during the functionalization of 4,5,6-trichloropyrimidine.

Frequently Asked Questions (FAQs)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: I am observing a mixture of regioisomers during nucleophilic substitution (e.g., amination, alkoxylation). How can I improve selectivity for the C4/C6 positions over the C5 position?

A1: This is a common challenge due to the different electronic environments of the chlorine atoms. The C4 and C6 positions are generally more activated for nucleophilic attack than the C5 position because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogens. However, achieving high regioselectivity requires careful control of reaction conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Steric and electronic differences are more pronounced at lower temperatures. Start your reaction at 0 °C or even -78 °C and slowly warm up while monitoring the reaction progress by TLC or LC-MS.

  • Use a Weaker Base: Strong bases can lead to less selective reactions and potential side products. If using an amine nucleophile, it can often act as its own base. For other nucleophiles, consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides or hydrides.

  • Steric Hindrance: The chlorine at C5 is sterically shielded by the adjacent chlorines at C4 and C6. Using a bulkier nucleophile can enhance substitution at the more accessible C4/C6 positions.

  • Solvent Choice: The solvent can influence selectivity. Polar aprotic solvents like THF, 1,4-dioxane, or DMF are common choices.[1] In some cases, a solvent's ability to stabilize intermediates can alter the product ratio.[2]

Q2: My reaction is producing significant amounts of di- and tri-substituted products, but I want to achieve monosubstitution. What should I do?

A2: Over-reaction occurs when the mono-substituted product is sufficiently reactive to undergo a second substitution under the reaction conditions. Controlling stoichiometry and reactivity is key.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Adding the nucleophile slowly (e.g., via syringe pump) to the solution of this compound can help maintain a low concentration of the nucleophile and favor monosubstitution.

  • Reduce Reaction Time and Temperature: Monitor the reaction closely. As soon as a significant amount of the desired mono-substituted product has formed, quench the reaction to prevent further substitution. Lowering the temperature will decrease the rate of the second substitution more significantly than the first in many cases.

  • Use a Less Reactive Nucleophile: If possible, using a less nucleophilic reagent can provide better control.

  • Precipitation-Driven Reaction: In some solvent systems, the mono-substituted product may be less soluble and precipitate out of the reaction mixture, effectively preventing it from reacting further. Experiment with different solvents to see if this can be achieved.

Q3: I am observing hydrolysis of the C-Cl bonds, resulting in unwanted hydroxypyrimidine byproducts. How can I prevent this?

A3: Hydrolysis occurs from the reaction with water present in the reagents or solvent. This is especially problematic under basic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent atmospheric moisture from entering the reaction.[1][3]

  • Purify Reagents: Solvents and liquid amines can absorb water from the atmosphere. Distill them before use. Dry solid reagents in a vacuum oven.

  • Minimize Water in Workup: During the aqueous workup, minimize the contact time and use cooled water or brine to reduce the solubility and reactivity of your product with water.

Palladium-Catalyzed Cross-Coupling Reactions

Q4: My Suzuki-Miyaura or other cross-coupling reaction is giving low yields or failing completely. What are the common causes?

A4: Low yields in cross-coupling reactions with polychlorinated heterocycles often stem from catalyst deactivation, poor reagent purity, or suboptimal reaction conditions.[3] The C-Cl bonds on the pyrimidine ring are less reactive than C-Br or C-I bonds, requiring a more active catalyst system.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Use more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are effective at activating C-Cl bonds.[1] Using pre-formed, air-stable palladium precatalysts (e.g., XPhos-Pd-G3) can also improve consistency and activity.[3]

  • Base Selection: The base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. The choice of base can significantly influence reaction rates.[1]

  • Solvent and Temperature: Ensure all reagents are soluble in the chosen solvent. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water for Suzuki reactions.[1][3] A temperature screen (e.g., 80-120 °C) should be performed to find the optimal conditions.[3]

  • Reagent Purity: Boronic acids can degrade upon storage, leading to homocoupling. Use high-purity boronic acids and ensure your this compound is pure.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is essential to thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[1]

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in Amination of 2,4,6-Trichloropyrimidine with 4-Substituted Anilines.

SolventProduct Ratio (4-substituted : 2-substituted)
EthanolMajor product is 4-substituted
Other (unspecified)Solvent dependence on the ratio was demonstrated

Data extrapolated from studies on 2,4,6-trichloropyrimidine, which indicate a strong solvent and substituent effect on the regioselectivity of substitution. The C4/C6 positions are generally favored.[2]

Table 2: Influence of Nucleophile Steric Hindrance on Regioselectivity in Reactions with 5-chloro-2,4,6-trifluoropyrimidine.

NucleophileProduct Ratio (4-substituted : 2-substituted)
Ammonia9 : 1
Methylamine4 : 1
Isopropylamine2 : 1
Diethylamine1 : 1.5

This data on a related trifluoro-scaffold demonstrates a clear trend: as the nucleophile's steric bulk increases, substitution at the more sterically hindered C4/C6 positions (adjacent to the C5-chloro) decreases relative to the C2 position.[4] A similar trend is expected for this compound.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Monosubstitution (Amination)
  • Setup: Add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., THF, ~0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.1 equiv.) and a mild base if necessary (e.g., DIPEA, 1.5 equiv.) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 30 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. Check for the consumption of starting material and the formation of mono- and di-substituted products.

  • Quenching: Once the starting material is consumed or the optimal ratio of mono-substituted product is reached, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 3.0 equiv.), palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, ~0.2 M) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.

Visualizations

G sub This compound p4 C4-Monosubstituted sub->p4 More Reactive (Electronically Activated) p6 C6-Monosubstituted sub->p6 More Reactive (Electronically Activated) p5 C5-Monosubstituted (Less Favored) sub->p5 Less Reactive (Sterically Hindered) nuc Nucleophile (e.g., R-NH2, R-OH, Ar-B(OH)2) nuc->sub Reaction Conditions (Temp, Base, Solvent) p46 C4,C6-Disubstituted p4->p46 Over-reaction p45 C4,C5-Disubstituted p4->p45 p6->p46 p5->p45

Caption: Reaction pathway for the functionalization of this compound.

G start Flask Setup (Oven-dried glassware) inert Evacuate & Backfill with Inert Gas (3x) start->inert add_solids Add Solids: Pyrimidine, Base, Pd-Catalyst, Ligand inert->add_solids add_liquids Add Degassed Solvent & Liquid Reagents add_solids->add_liquids heat Heat to Target Temperature add_liquids->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Quench & Workup monitor->workup

Caption: General experimental workflow for a cross-coupling reaction.

G problem Problem: Low Yield or No Reaction cause1 Impure Reagents? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Inactive Catalyst? problem->cause3 sol1 Solution: Purify/Re-acquire Starting Materials cause1->sol1 sol2 Solution: Screen Temperature, Solvent, and Base cause2->sol2 sol3 Solution: Use Pre-catalyst, Screen Ligands, Ensure Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

troubleshooting low conversion rates in Suzuki coupling of 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,5,6-trichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide guidance on optimizing reaction conditions.

Troubleshooting Guide

This guide addresses the most common challenges encountered during the Suzuki coupling of this compound in a systematic question-and-answer format.

Q1: My Suzuki coupling reaction with this compound shows very low or no conversion. Where should I start troubleshooting?

A1: Low conversion with a polychlorinated, electron-deficient heterocycle like this compound is a frequent challenge. The primary issues often stem from the reduced reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition.[1][2] A logical troubleshooting workflow is essential.

Below is a workflow to diagnose the issue systematically. Start by verifying the quality of your reagents and then move on to evaluating the reaction setup and core components.

G start Low Conversion Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents setup 2. Review Reaction Setup & Conditions reagents->setup sub_reagents_1 Boronic Acid/Ester Stability (Check for protodeboronation) reagents->sub_reagents_1 sub_reagents_2 Aryl Halide Purity reagents->sub_reagents_2 sub_reagents_3 Catalyst/Precatalyst Activity (Test on a known reaction) reagents->sub_reagents_3 sub_reagents_4 Base Purity & Anhydrous State reagents->sub_reagents_4 sub_reagents_5 Solvent Quality (Degassed & Anhydrous) reagents->sub_reagents_5 components 3. Screen Reaction Components setup->components sub_setup_1 Inert Atmosphere? (Adequate degassing, positive N₂/Ar pressure) setup->sub_setup_1 sub_setup_2 Optimal Temperature? (Verify with external thermometer) setup->sub_setup_2 sub_setup_3 Sufficient Stirring? setup->sub_setup_3 analysis 4. Analyze for Side Products components->analysis sub_components_1 Screen Catalysts & Ligands (e.g., Buchwald ligands) components->sub_components_1 sub_components_2 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) components->sub_components_2 sub_components_3 Screen Solvents (e.g., Dioxane/H₂O, Toluene/H₂O) components->sub_components_3 sub_analysis_1 Protodeboronation (Ar-H) analysis->sub_analysis_1 sub_analysis_2 Homocoupling (Ar-Ar) analysis->sub_analysis_2 sub_analysis_3 Dehalogenation (Pyrimidine-H) analysis->sub_analysis_3

Fig 1. Systematic troubleshooting workflow for low conversion rates.
Q2: My palladium catalyst seems to be inactive. Which catalyst system is best for chloropyrimidines?

A2: The choice of catalyst is critical for activating the strong C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may provide insufficient activity.[1]

  • Problem: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[2] Furthermore, the initial oxidative addition step into the C-Cl bond is kinetically slow.

  • Recommendation: Switch to a more active and robust catalytic system.

    • Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1] They promote the formation of the active monoligated Pd(0) species required for efficient oxidative addition.

    • Palladium Precatalysts: Use modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles.[3] These are designed for the clean and efficient in situ generation of the active Pd(0) catalyst.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: These offer another powerful alternative for activating challenging substrates.[1]

Q3: I am observing significant side products, such as the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: The formation of side products depletes your starting materials and complicates purification. The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][4] It is often caused by excess water, acidic impurities, or harsh conditions like high temperatures and overly strong bases.[3]

    • Solution: Use a more stable boronic ester (e.g., pinacol ester).[1] Ensure your base is not excessively strong or use milder temperature conditions. If possible, using anhydrous solvents can also help.[1]

  • Homocoupling: This is the coupling of two boronic acid molecules, often promoted by the presence of oxygen which can interfere with the catalytic cycle.[1]

    • Solution: Ensure all solvents are rigorously degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[1][5] Maintain a positive pressure of inert gas throughout the entire reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is the most reactive for Suzuki coupling?

For polychlorinated pyrimidines, the reactivity of the chlorine atoms is not equal. Generally, the C4 and C6 positions are more electron-deficient and thus more reactive towards oxidative addition than the C2 position. Studies on related dichloropyrimidines and trichloropyrimidines consistently show a preference for initial coupling at the C4 position.[6][7] This allows for the potential of selective, sequential couplings by carefully controlling stoichiometry and reaction conditions.

Q2: What is the optimal base and solvent system for this reaction?

There is no single "best" system, as the optimal choice depends on the specific boronic acid and catalyst used. However, general trends provide a good starting point.

  • Base: Strong, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][8] Sodium carbonate (Na₂CO₃) is also widely used and effective.[9]

  • Solvent: A mixture of an aprotic organic solvent and water is frequently optimal.[1] The water aids in dissolving the inorganic base and can accelerate the transmetalation step by promoting the formation of hydrophilic boronate species.[6][10]

    • Common Systems: 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/H₂O are excellent starting points.[1][6] A ratio of 2:1 or 4:1 (organic solvent to water) is common.[5][6]

Q3: Can microwave irradiation improve my low conversion rates?

Yes, microwave-assisted heating can be highly effective. It can significantly shorten reaction times and often improves yields by providing rapid and uniform heating.[6] In one study, optimizing a Suzuki coupling of a dichloropyrimidine under microwave conditions at 100°C for just 15 minutes led to excellent yields.[6] However, be aware that higher temperatures (>120°C) can sometimes promote the formation of side products.[6]

Q4: How does the electronic nature of the boronic acid affect the reaction?

The electronic properties of the aryl boronic acid partner can influence the reaction rate.

  • Electron-rich boronic acids generally lead to good or better yields.[4]

  • Electron-withdrawing groups on the boronic acid can slow down the crucial transmetalation step, potentially leading to lower yields.[4] This may require more forcing conditions or a more active catalyst system to overcome.

Data Presentation: Component Screening

Optimizing the reaction components is crucial. The tables below summarize the effects of different solvents and bases on similar Suzuki coupling reactions involving chloropyrimidines, providing a starting point for your optimization.

Table 1: Effect of Solvent on Suzuki Coupling Yield (Data derived from studies on 2,4-dichloropyrimidine)

EntrySolventTemperature (°C)Yield (%)Reference
11,4-Dioxane10071[6]
2Isopropanol8064[6]
3THF6055[6]
4DMF10048[6]
5Toluene10040[4]
6Acetonitrile8036[4]

Table 2: Effect of Solvent Mixture and Base on Suzuki Coupling Yield (Data derived from studies on dichloropyrimidines)

EntrySolvent System (v/v)BaseTemperature (°C)Yield (%)Reference(s)
11,4-Dioxane / H₂O (2:1)K₂CO₃100 (MW)80[6][10]
21,4-Dioxane / H₂OK₃PO₄8060[4]
3THF / H₂O (1:1)K₂CO₃100 (MW)72[6][10]
4Toluene / H₂O / EtOHK₂CO₃90>80[7]
5DMF / H₂O (1:1)Na₂CO₃8070-98[9]

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki Coupling

This protocol provides a representative methodology for the Suzuki coupling of this compound with an arylboronic acid.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 2:1 v/v) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or a microwave reactor and stir at the desired temperature (e.g., 80-110°C) for the specified time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualized Mechanisms and Workflows

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide R-Cl (Trichloropyrimidine) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Fig 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start Select Reaction Components catalyst_q Is the substrate an inactive aryl chloride? start->catalyst_q catalyst_yes Use High-Activity System: - Buchwald Ligand (XPhos, SPhos) - Pd G3/G4 Precatalyst catalyst_q->catalyst_yes Yes catalyst_no Standard System may suffice: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ catalyst_q->catalyst_no No base_q Is boronic acid prone to decomposition? catalyst_yes->base_q catalyst_no->base_q base_yes Use milder, soluble base or use boronic ester base_q->base_yes Yes base_no Use strong inorganic base: - K₃PO₄ - Cs₂CO₃ base_q->base_no No solvent_q Is the base poorly soluble? base_yes->solvent_q base_no->solvent_q solvent_yes Use aqueous mixture: - Dioxane/H₂O - THF/H₂O solvent_q->solvent_yes Yes solvent_no Anhydrous solvent is an option: - Toluene - Dioxane solvent_q->solvent_no No

Fig 3. Decision tree for selecting key reaction components.

References

Technical Support Center: Managing Exotherms in Large-Scale 4,5,6-Trichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the large-scale synthesis of 4,5,6-trichloropyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems that may be encountered during the synthesis of this compound, a process known for its potential exothermic hazards.

Issue 1: Rapid and Uncontrolled Temperature Increase During Reaction

  • Symptoms:

    • A sudden, sharp rise in the internal temperature of the reactor, exceeding the set point by more than 5-10°C.

    • Increased pressure readings on the reactor's manometer.

    • Visible gas evolution from the reaction mixture.

    • Change in color or consistency of the reaction mixture, potentially indicating decomposition.

  • Potential Causes:

    • Incorrect Reagent Stoichiometry: An excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), can lead to a highly exothermic reaction.

    • Addition Rate Too High: Adding reagents, particularly the chlorinating agent, too quickly can generate heat faster than the cooling system can remove it.

    • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or there may be a malfunction in the cooling apparatus.

    • Poor Agitation: Inefficient stirring can lead to localized hot spots where the reaction rate accelerates, triggering a runaway reaction.

  • Immediate Actions & Solutions:

StepActionRationale
1Immediately stop all reagent addition. To halt the primary source of heat generation.
2Maximize cooling to the reactor. Increase the flow of coolant to the reactor jacket and ensure the coolant is at its lowest possible temperature.
3Increase agitation speed. To improve heat transfer from the reaction mixture to the cooling jacket and to break up any localized hot spots.
4If temperature continues to rise, prepare for emergency quenching. Have a pre-chilled, inert solvent or a suitable quenching agent ready to rapidly cool the reaction.
5Monitor reactor pressure continuously. If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, initiate emergency venting procedures to a safe location.

Issue 2: Exotherm During Quenching of the Reaction Mixture

  • Symptoms:

    • A significant and rapid temperature increase when the reaction mixture is added to the quenching solution (e.g., water or ice).

    • Vigorous gas evolution and potential splashing of corrosive materials.

  • Potential Causes:

    • Presence of Unreacted Chlorinating Agent: Excess POCl₃ in the reaction mixture will react violently and exothermically with water during quenching.[1]

    • Quenching Rate Too Fast: Adding the reaction mixture to the quenching solution too quickly can overwhelm the cooling capacity of the quenching vessel.

  • Preventative Measures & Solutions:

StepActionRationale
1Ensure controlled stoichiometry during the reaction. Use an equimolar amount of POCl₃ relative to the hydroxyl groups of the pyrimidine precursor to minimize residual chlorinating agent.[1]
2Perform a "reverse quench." Slowly add the reaction mixture to a well-stirred, cold quenching solution (e.g., a mixture of ice and water). This allows for better control of the heat generated.
3Monitor the temperature of the quenching vessel. Ensure the quenching vessel has adequate cooling and that the temperature does not rise to a dangerous level.
4Ensure adequate ventilation. The quenching process can release hazardous gases, such as hydrogen chloride. Perform this step in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the large-scale synthesis of this compound?

A1: The primary thermal hazard is a runaway reaction, which is an uncontrolled exothermic process. This can be initiated by factors such as an improper addition rate of reagents, cooling failure, or incorrect stoichiometry. A runaway reaction can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a vessel rupture and the release of toxic and corrosive materials. The hydrolysis of the excess chlorinating agent, typically phosphorus oxychloride (POCl₃), during the workup phase is also a significant exothermic hazard.[1]

Q2: How can I estimate the potential severity of an exotherm for my specific reaction scale?

A2: A thorough thermal hazard assessment should be conducted before scaling up. This typically involves:

  • Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can be used to determine key parameters such as the heat of reaction (ΔHrxn), the heat capacity of the reaction mixture (Cp), and the rate of heat evolution.

  • Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase of the reaction mixture if all the generated heat is contained within the system (i.e., no heat loss to the surroundings). It is calculated using the formula: ΔTad = (-ΔHrxn) / (m * Cp) , where 'm' is the mass of the reaction mixture. A high ΔTad indicates a greater potential for a severe exotherm.

Q3: What are the critical process parameters to monitor and control to prevent a runaway reaction?

A3: The most critical parameters to control are:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential.

  • Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to match the heat removal capacity of the reactor.

  • Agitation: Efficient stirring is crucial for maintaining temperature homogeneity and preventing the formation of localized hot spots.

  • Cooling System Performance: Regularly check the performance of the cooling system, including coolant temperature and flow rate.

Q4: Are there alternative, safer procedures for the chlorination of hydroxypyrimidines on a large scale?

A4: Yes, a solvent-free approach using an equimolar amount of POCl₃ has been developed for the large-scale chlorination of hydroxypyrimidines.[1] This method minimizes the environmental impact and reduces the significant exothermic hazard associated with quenching large amounts of excess POCl₃.[1] The reaction is typically carried out in a sealed reactor at elevated temperatures.[1]

Quantitative Data for Thermal Hazard Assessment

ParameterTypical Value RangeSignificance
Heat of Reaction (ΔHrxn) -150 to -250 kJ/molIndicates the total amount of heat released during the reaction. Higher negative values signify a more exothermic reaction.
Adiabatic Temperature Rise (ΔTad) 100 to 250 °CRepresents the worst-case scenario temperature increase in the event of complete cooling failure. A high value indicates a high risk of a runaway reaction.
Maximum Temperature of the Synthesis Reaction (MTSR) Varies significantly with reaction conditionsThe maximum temperature that could be reached under specific process conditions, considering heat generation and removal rates.
Time to Maximum Rate under Adiabatic Conditions (TMRad) Minutes to hoursThe time it takes for the reaction to reach its maximum rate of heat production under adiabatic conditions. A shorter TMRad indicates a more rapid and dangerous exotherm.

Experimental Protocols

Protocol 1: Large-Scale, Solvent-Free Chlorination of a Dihydroxypyrimidine Precursor

This protocol is adapted from a method demonstrated to be effective for the large-scale chlorination of hydroxypyrimidines with improved safety by minimizing excess reagents.[1]

Materials:

  • 4,6-Dihydroxypyrimidine (or other suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Crushed ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, charge the Teflon-lined stainless steel reactor with the dihydroxypyrimidine precursor (e.g., 0.5 mol).

  • Reagent Addition: Carefully add anhydrous pyridine (0.5 mol), followed by phosphorus oxychloride (1.0 mol, 1 equivalent per hydroxyl group).

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Heating: Place the reactor in a suitable heating mantle or behind a blast shield and heat to 140-160°C for 2-4 hours. The internal temperature and pressure should be monitored throughout the heating phase.

  • Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (e.g., 1 kg) with vigorous stirring. This step is exothermic and should be performed with caution.

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction and Isolation: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification may be necessary.

Visualizations

Exotherm_Troubleshooting_Workflow start Rapid Temperature Rise Detected stop_addition Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_agitation Increase Agitation max_cooling->increase_agitation monitor_pressure Monitor Pressure increase_agitation->monitor_pressure temp_stabilized Temperature Stabilizes? monitor_pressure->temp_stabilized pressure_high Pressure Approaching MAWP? monitor_pressure->pressure_high resume_ops Resume Operations Cautiously temp_stabilized->resume_ops Yes emergency_quench Initiate Emergency Quenching temp_stabilized->emergency_quench No vent_reactor Emergency Venting pressure_high->temp_stabilized No pressure_high->vent_reactor Yes

Caption: Troubleshooting workflow for a rapid temperature increase.

Quenching_Safety_Workflow start Reaction Complete cool_reactor Cool Reactor to Room Temperature start->cool_reactor prepare_quench Prepare Cold Quenching Solution (Ice/Water) cool_reactor->prepare_quench reverse_quench Slowly Add Reaction Mixture to Quench (Reverse Quench) prepare_quench->reverse_quench monitor_quench_temp Monitor Quench Temperature reverse_quench->monitor_quench_temp temp_controlled Temperature Controlled? monitor_quench_temp->temp_controlled proceed_workup Proceed with Neutralization and Workup temp_controlled->proceed_workup Yes slow_addition Slow Down Addition Rate / Add More Ice temp_controlled->slow_addition No slow_addition->monitor_quench_temp

Caption: Safe quenching procedure workflow.

References

characterization of unexpected products in 4,5,6-Trichloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-trichloropyrimidine. The information is designed to help characterize and manage the formation of unexpected products during experimentation.

Section 1: Isomeric Byproducts in Nucleophilic Aromatic Substitution (SNAr)

One of the most common challenges in the functionalization of polychlorinated pyrimidines is the formation of isomeric products. This section addresses the underlying principles and provides guidance on identifying and controlling these unexpected byproducts.

FAQ 1: I am reacting this compound with an amine and getting a mixture of products. What is the likely identity of the unexpected product?

Answer:

In nucleophilic aromatic substitution (SNAr) reactions with this compound, the chlorine atoms at the C4 and C6 positions are the most reactive, followed by the chlorine at the C2 position, and lastly the C5 position, which is generally unreactive to SNAr. Therefore, if you are targeting substitution at the C4 or C6 position, the most likely unexpected byproduct is the isomer where the nucleophile has substituted the chlorine at the C2 position. The formation of these isomeric mixtures is a well-documented phenomenon in the chemistry of related polychloropyrimidines.[1][2]

The relative reactivity of the positions is influenced by the electron-withdrawing nature of the two ring nitrogens. The C4 and C6 positions are para and ortho to the ring nitrogens, making them highly electron-deficient and susceptible to nucleophilic attack. The C2 position is also activated, being between two nitrogen atoms. The ratio of these isomers can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[1][3] For instance, in reactions with 2,4,6-trichloropyrimidine, a clear solvent dependence on the ratio of the 4-substituted to the 2-substituted product has been observed.[2]

G cluster_products Product Mixture start This compound + Nucleophile (Nu-H) P1 Expected Product (4-Nu-5,6-dichloropyrimidine) start->P1 Major Pathway (Attack at C4/C6) P2 Unexpected Isomer (2-Nu-4,5-dichloropyrimidine) start->P2 Minor Pathway (Attack at C2)

Caption: Formation of isomeric products in SNAr reactions of this compound.

Troubleshooting Guide: Managing Isomer Formation
Issue Potential Cause Recommended Action
Significant formation of the C2-substituted isomer Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered C2 position, especially if the C5 position is also substituted.[3]Consider using a less bulky nucleophile if your synthetic route allows.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of the reaction.[1][2]Screen different solvents (e.g., ethanol, DMF, acetonitrile) to optimize the ratio of the desired isomer.
Difficulty in separating the isomeric products Similar Polarity: Isomeric aminopyrimidines often have very similar polarities, making chromatographic separation challenging.Optimize your chromatography conditions (e.g., try different solvent systems, use a high-performance column). If separation is still difficult, consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by deprotection.
Low overall yield of monosubstituted product Over-reaction: Using an excess of the nucleophile or prolonged reaction times can lead to di- or tri-substituted products.[1]Use a stoichiometric amount of the nucleophile (or a slight excess) and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

Section 2: Unexpected Formation and Reactions of Functional Groups

Sometimes, unexpected products arise not from substitution at the wrong position, but from the unanticipated formation or reaction of a functional group on the pyrimidine ring.

FAQ 2: In a reaction intended to synthesize a different pyrimidine derivative, I isolated a small amount of a compound containing a nitrile group. How could this have happened?

Answer:

The unexpected formation of this compound-2-carbonitrile has been reported as a minor byproduct (1-5% yield) in the reaction of tetracyanoethene (TCNE) with sulfur monochloride (SCl₂).[4] While this is a specific reaction, it highlights that under certain conditions, complex rearrangements and fragmentations can occur, leading to unanticipated pyrimidine structures. If your reaction involves reagents with cyano groups or precursors that could form them, the possibility of incorporating a nitrile onto the pyrimidine ring should be considered.

FAQ 3: I have a nitrile-substituted trichloropyrimidine, and in an acidic workup, I am seeing a new, more polar spot on my TLC. What could this be?

Answer:

If you have this compound-2-carbonitrile, it is susceptible to hydration under acidic conditions to form this compound-2-carboxamide.[4] This reaction is often high-yielding when treated with concentrated sulfuric acid. This amide is a stable, crystalline solid and represents a potential side product if your reaction conditions are acidic and a source of water is present.

G start This compound- 2-carbonitrile product This compound- 2-carboxamide start->product Hydration conditions Reaction Conditions: - Concentrated H₂SO₄ - ~20 °C, 6h product->conditions

Caption: Unexpected hydration of a nitrile to a carboxamide under acidic conditions.

Experimental Protocol: Hydration of this compound-2-carbonitrile

This protocol is adapted from the literature for the synthesis of this compound-2-carboxamide.[4]

Materials:

  • This compound-2-carbonitrile (104 mg, 0.500 mmol)

  • Concentrated sulfuric acid (2 mL)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • To a stirred 2 mL of concentrated sulfuric acid at approximately 20 °C, add this compound-2-carbonitrile (104 mg, 0.500 mmol).

  • Stir the mixture at this temperature, monitoring the reaction by TLC until the starting material is completely consumed (approximately 6 hours).

  • Carefully pour the reaction mixture into crushed ice.

  • Extract the aqueous mixture with dichloromethane (5 x 10 mL).

  • Combine the organic layers and dry over sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent in vacuo to yield the product.

Characterization Data for this compound-2-carboxamide: [4]

PropertyValue
Appearance Colorless plates
Melting Point 162–164 °C
Yield 91%
¹H NMR (acetone-d₆) δ 8.04 (br s, 1H), 7.32 (br s, 1H)
¹³C NMR (acetone-d₆) δ 161.9, 160.6, 155.8, 131.1

Section 3: General Troubleshooting Workflow

When an unexpected product is observed, a systematic approach is crucial for its identification and characterization.

Workflow for Characterizing an Unexpected Product

G A Observation: Unexpected spot on TLC/ peak in LC-MS B Isolate the byproduct (e.g., column chromatography, preparative TLC/HPLC) A->B C Preliminary Analysis: Mass Spectrometry (MS) B->C D Does the mass match a likely byproduct? (e.g., isomer, hydrolyzed product) C->D E Structural Elucidation: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->E Yes G Re-evaluate reaction mechanism. Consider rearrangement or reagent decomposition. D->G No F Confirm Structure and Adjust Reaction Conditions E->F G->F

Caption: A systematic workflow for the identification of unexpected reaction products.

References

Validation & Comparative

Reactivity Face-Off: 4,5,6-Trichloropyrimidine vs. 2,4,6-Trichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of heterocyclic chemistry, chlorinated pyrimidines stand out as versatile building blocks for the synthesis of a myriad of biologically active molecules. Their inherent reactivity towards nucleophiles makes them invaluable scaffolds in drug discovery and development. This guide provides a detailed comparative analysis of the reactivity of two key isomers: 4,5,6-trichloropyrimidine and 2,4,6-trichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This objective comparison is supported by available experimental data and theoretical principles to aid researchers in selecting the optimal building block for their synthetic strategies.

Executive Summary

Theoretical Framework: Understanding the Reactivity

The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, the anionic intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the two ring nitrogen atoms and the three chlorine atoms delocalizes the negative charge, stabilizing this intermediate and facilitating the substitution reaction.

For 2,4,6-trichloropyrimidine , nucleophilic attack at the C4 or C6 position allows for the delocalization of the negative charge onto both para and ortho nitrogen atoms through resonance, leading to a highly stabilized Meisenheimer intermediate. Attack at the C2 position results in a less stable intermediate as the charge is primarily delocalized over the adjacent nitrogen atoms. This difference in intermediate stability accounts for the observed reactivity order of C4(6) > C2.[1]

For This compound , the electronic landscape is different. The chlorine atom at the C5 position, while electron-withdrawing, can also exert some steric hindrance. Nucleophilic attack at the C4 and C6 positions is still favored due to activation by the adjacent ring nitrogens. The precise influence of the C5-chloro group on the reaction rates and regioselectivity compared to the 2,4,6-isomer is a key point of differentiation.

Diagram of Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products pyrimidine Chloropyrimidine meisenheimer Meisenheimer Complex pyrimidine->meisenheimer Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Pyrimidine meisenheimer->product Elimination leaving_group Chloride (Cl⁻) meisenheimer->leaving_group

Caption: General mechanism of nucleophilic aromatic substitution on a chloropyrimidine.

Comparative Reactivity Data

Direct quantitative kinetic comparisons between this compound and 2,4,6-trichloropyrimidine are scarce in the published literature. However, we can compile and compare findings from studies on their individual reactions with similar nucleophiles.

FeatureThis compound2,4,6-Trichloropyrimidine
General Reactivity High, susceptible to SNAr reactions.Very high, a versatile substrate for SNAr reactions.[1]
Regioselectivity Substitution is expected to be favored at C4 and C6. The influence of the C5-Cl on selectivity requires further investigation.Well-defined: C4(6) > C2.[1] This allows for selective mono-, di-, and tri-substitution.
Reaction with Amines Reacts with amines like pyrrolidine, showing a high degree of conversion at room temperature.[2]Readily reacts with a wide range of primary and secondary amines. Regioselectivity can be influenced by solvent and amine structure.
Reaction with Alkoxides Expected to react readily with alkoxides.Reacts with alkoxides, often leading to substitution at the C4/C6 positions.
Cross-Coupling Reactions Can participate in cross-coupling reactions.A valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for SNAr reactions on both isomers.

Protocol 1: Reaction of this compound with Pyrrolidine

This protocol is adapted from a study on nucleophilic substitution in aqueous media.[2]

Materials:

  • This compound

  • Pyrrolidine

  • Potassium hydroxide (KOH)

  • Hydroxypropyl methylcellulose (HPMC) solution (0.1 wt% in deionized water)

  • Dichloromethane (DCM)

  • 8 mL microwave vial

  • Magnetic stirring bar

Procedure:

  • To an 8 mL microwave vial equipped with a magnetic stirring bar, add the HPMC solution (0.5 mL).

  • Add this compound (57 µL, 0.5 mmol, 1.0 equiv), followed by pyrrolidine (41 µL, 0.5 mmol, 1.0 equiv) and KOH (28 mg, 0.5 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, add DCM (3 mL) and stir the mixture vigorously for 5-10 minutes.

  • Separate the organic layer. The crude product can be purified by column chromatography.

Diagram of Experimental Workflow for Protocol 1

Protocol1_Workflow start Start reactants Combine Reactants: This compound Pyrrolidine, KOH, HPMC solution start->reactants reaction Stir at RT for 20 min reactants->reaction monitoring Monitor by LC-MS reaction->monitoring workup Work-up: Add DCM, Extract monitoring->workup purification Purify by Column Chromatography workup->purification end End purification->end

Caption: Workflow for the reaction of this compound with pyrrolidine.

Protocol 2: General Protocol for Amination of 2,4,6-Trichloropyrimidine

This is a general procedure for the reaction of 2,4,6-trichloropyrimidine with an amine nucleophile under conventional heating.[3]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Amine nucleophile (e.g., substituted aniline, piperidine)

  • Solvent (e.g., Ethanol, 2-Propanol, DMF)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Round-bottom flask with condenser

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyrimidine.

Diagram of Experimental Workflow for Protocol 2

Protocol2_Workflow start Start setup Set up reaction: 2,4,6-Trichloropyrimidine, Amine, Base, Solvent in flask start->setup heating Heat and Stir (80-120 °C, 2-24 h) setup->heating monitoring Monitor by TLC or LC-MS heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the amination of 2,4,6-trichloropyrimidine.

Conclusion and Future Outlook

Both this compound and 2,4,6-trichloropyrimidine are highly valuable and reactive building blocks for organic synthesis. 2,4,6-Trichloropyrimidine offers a well-understood and predictable platform for sequential nucleophilic substitution, making it a workhorse in the synthesis of polysubstituted pyrimidines. The reactivity of this compound, while less explored in a comparative context, presents opportunities for the synthesis of novel pyrimidine derivatives with a different substitution pattern.

To provide a more definitive comparison, further research involving direct kinetic studies of both isomers with a range of common nucleophiles under identical conditions is warranted. Computational studies focusing on the reaction mechanisms and transition state energies for both isomers would also provide invaluable theoretical insights to complement experimental findings. Such studies will undoubtedly empower chemists to make more informed decisions in the strategic design of synthetic routes towards novel and impactful molecules.

References

A Comparative Guide to the Regioselectivity of Nucleophilic Attack on Trichloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a cornerstone of synthetic strategy in medicinal chemistry and drug development. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of multiple electron-withdrawing chlorine atoms, renders it susceptible to nucleophilic attack. However, the positions of these chlorine atoms on the pyrimidine core significantly influence the regiochemical outcome of such reactions. This guide provides a comparative analysis of the regioselectivity of nucleophilic attack on three key trichloropyrimidine isomers: 2,4,5-trichloropyrimidine, 2,4,6-trichloropyrimidine, and 4,5,6-trichloropyrimidine, supported by experimental data and detailed protocols.

Executive Summary

The reactivity and regioselectivity of nucleophilic attack on trichloropyrimidine isomers are dictated by the electronic and steric environment of each chlorine-bearing carbon. In general, positions ortho and para to the ring nitrogen atoms (C2, C4, and C6) are activated towards nucleophilic attack.

  • 2,4,5-Trichloropyrimidine : Nucleophilic attack preferentially occurs at the C4 position, followed by the C2 position. The chlorine at the C5 position is significantly less reactive.

  • 2,4,6-Trichloropyrimidine : The C4 and C6 positions are the most reactive and are generally attacked preferentially over the C2 position.

  • This compound : While less documented, the reactivity is expected to be highest at the C4 and C6 positions, which are electronically activated by both ring nitrogens. The C5 position is anticipated to be the least reactive.

This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles, providing a powerful tool for the synthesis of complex, polysubstituted pyrimidines.

Comparative Analysis of Regioselectivity

The regioselectivity of nucleophilic substitution on trichloropyrimidine isomers is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The following table summarizes the observed regioselectivity with different nucleophiles based on available experimental data.

IsomerNucleophilePredominant Position of AttackProduct Ratio (approx.)Reference
2,4,5-Trichloropyrimidine Amines (e.g., Pyrrolidine)C4C4 > C2[1]
AnilinesC4 then C2Sequential substitution[2]
2,4,6-Trichloropyrimidine Amines (primary & secondary)C4/C6C4/C6 > C2[3][4]
AnilinesC4/C6Solvent dependent C4:C2 ratio[5]
Alkoxides (e.g., Phenoxide)C4/C690:10 (C4:C2)[5]
This compound AminesC4/C6Data not readily available
AlkoxidesC4/C6Data not readily available
ThiolsC4/C6Data not readily available

Note: The reactivity of this compound is the least characterized in the literature regarding regioselective nucleophilic substitution of the chloro groups.

Reaction Mechanisms and Theoretical Basis

The observed regioselectivity can be rationalized by considering the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. Attack at positions that allow for the delocalization of the negative charge onto the electronegative nitrogen atoms leads to a more stabilized intermediate and a lower activation energy for the reaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for predicting and understanding the regioselectivity of nucleophilic attack on the trichloropyrimidine isomers.

G General Principle of Nucleophilic Aromatic Substitution on Pyrimidines cluster_activation Activation of Pyrimidine Ring cluster_intermediate Reaction Intermediate cluster_selectivity Determinants of Regioselectivity Electron-deficient\nPyrimidine Ring Electron-deficient Pyrimidine Ring Activation by\nRing Nitrogens (N1, N3) Activation by Ring Nitrogens (N1, N3) Electron-deficient\nPyrimidine Ring->Activation by\nRing Nitrogens (N1, N3) Activation of\nC2, C4, C6 positions Activation of C2, C4, C6 positions Activation by\nRing Nitrogens (N1, N3)->Activation of\nC2, C4, C6 positions Nucleophilic\nAttack Nucleophilic Attack Activation of\nC2, C4, C6 positions->Nucleophilic\nAttack Meisenheimer\nComplex Formation Meisenheimer Complex Formation Nucleophilic\nAttack->Meisenheimer\nComplex Formation Stabilization of\nNegative Charge Stabilization of Negative Charge Meisenheimer\nComplex Formation->Stabilization of\nNegative Charge Steric Hindrance Steric Hindrance Meisenheimer\nComplex Formation->Steric Hindrance Delocalization onto\nRing Nitrogens Delocalization onto Ring Nitrogens Stabilization of\nNegative Charge->Delocalization onto\nRing Nitrogens Favored attack at\nC4/C6 > C2 Favored attack at C4/C6 > C2 Delocalization onto\nRing Nitrogens->Favored attack at\nC4/C6 > C2 Observed\nRegioselectivity Observed Regioselectivity Favored attack at\nC4/C6 > C2->Observed\nRegioselectivity Influence on\nNucleophile Approach Influence on Nucleophile Approach Steric Hindrance->Influence on\nNucleophile Approach Influence on\nNucleophile Approach->Observed\nRegioselectivity

Caption: Factors influencing the regioselectivity of SNAr on pyrimidines.

Regioselectivity in 2,4,5-Trichloropyrimidine

G Nucleophilic Attack on 2,4,5-Trichloropyrimidine cluster_attack Possible Sites of Attack cluster_outcome Reaction Products TCP_245 2,4,5-Trichloropyrimidine Nucleophile Nucleophile (e.g., R-NH2) C4_attack Attack at C4 Nucleophile->C4_attack C2_attack Attack at C2 Nucleophile->C2_attack C5_attack Attack at C5 Nucleophile->C5_attack Major_Product Major Product: 4-substituted-2,5-dichloropyrimidine C4_attack->Major_Product Favored Minor_Product Minor Product: 2-substituted-4,5-dichloropyrimidine C2_attack->Minor_Product Less Favored No_Reaction Negligible Reaction C5_attack->No_Reaction Disfavored

Caption: Regioselectivity of nucleophilic attack on 2,4,5-trichloropyrimidine.

Regioselectivity in 2,4,6-Trichloropyrimidine

G Nucleophilic Attack on 2,4,6-Trichloropyrimidine cluster_attack Possible Sites of Attack cluster_outcome Reaction Products TCP_246 2,4,6-Trichloropyrimidine Nucleophile Nucleophile (e.g., R-OH) C46_attack Attack at C4/C6 Nucleophile->C46_attack C2_attack Attack at C2 Nucleophile->C2_attack Major_Product Major Product: 4-substituted-2,6-dichloropyrimidine C46_attack->Major_Product Highly Favored Minor_Product Minor Product: 2-substituted-4,6-dichloropyrimidine C2_attack->Minor_Product Less Favored

Caption: Regioselectivity of nucleophilic attack on 2,4,6-trichloropyrimidine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

General Procedure for Nucleophilic Aromatic Substitution with Amines

Materials:

  • Trichloropyrimidine isomer (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or an alcohol)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trichloropyrimidine isomer and the anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted pyrimidine.

Specific Protocol: Reaction of 2,4,5-Trichloropyrimidine with Pyrrolidine[1]

Materials:

  • 2,4,5-Trichloropyrimidine (1.0 eq., 0.5 mmol, 57 µL)

  • Pyrrolidine (1.0 eq., 0.5 mmol, 41 µL)

  • Potassium hydroxide (KOH) (1.0 eq., 0.5 mmol, 28 mg)

  • HPMC solution (0.1 wt% in Millipore water, 0.5 mL)

  • Dichloromethane (DCM) for extraction

Procedure:

  • In an 8 mL microwave vial equipped with a magnetic stirring bar, add the HPMC solution.

  • Add 2,4,5-trichloropyrimidine, followed by pyrrolidine and KOH.

  • Stir the reaction at room temperature for 20 minutes.

  • After completion, add DCM (3 mL) and stir the mixture vigorously for 5-10 minutes.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, dry, and concentrate to obtain the crude product.

  • Analyze the product ratio by LC-MS to determine the regioselectivity. The major product observed is 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine.[1]

Conclusion

The regioselectivity of nucleophilic attack on trichloropyrimidine isomers is a predictable yet nuanced aspect of their chemistry. For 2,4,5- and 2,4,6-trichloropyrimidine, the positions para and ortho to the ring nitrogens (C4 and C6) are the most susceptible to nucleophilic substitution. This preferential reactivity provides a reliable strategy for the synthesis of specifically substituted pyrimidines. While experimental data for the regioselective substitution of this compound is less prevalent, the fundamental principles of SNAr on pyrimidines suggest that the C4 and C6 positions would be the most reactive. Further experimental investigation into the reactivity of this isomer is warranted to complete the comparative landscape. This guide provides a foundational understanding for researchers to leverage the distinct reactivity of these isomers in the design and synthesis of novel molecules for drug discovery and other applications.

References

A Comparative Guide to Suzuki Coupling Reactions with Trichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine scaffolds, ubiquitous in pharmaceuticals and biologically active compounds, are frequently synthesized and functionalized using this powerful method. This guide provides a comparative analysis of the Suzuki coupling reaction with different trichloropyrimidine isomers, offering insights into their reactivity, regioselectivity, and optimal reaction conditions based on published experimental data.

Reactivity and Regioselectivity Overview

The reactivity of chlorine atoms on the pyrimidine ring in Suzuki coupling reactions is highly dependent on their position. The electron-deficient nature of the pyrimidine ring activates the C-Cl bonds towards oxidative addition, the rate-determining step in the catalytic cycle. The established order of reactivity for the chloro-substituents in polychloropyrimidines is generally C4 > C6 > C2. This preferential reactivity allows for selective mono-, di-, and even tri-arylation by carefully controlling the reaction conditions.

For instance, in the case of 2,4,6-trichloropyrimidine, the initial Suzuki coupling will predominantly occur at the C4 position. Subsequent couplings can then be directed to the C6 and C2 positions by employing more forcing conditions or by isolating the mono-substituted intermediate and subjecting it to a second coupling reaction.[1] This inherent regioselectivity is a key advantage in the synthesis of complex, multi-substituted pyrimidine derivatives.[1]

Comparative Experimental Data

The following table summarizes the experimental conditions and outcomes for Suzuki coupling reactions with various trichloropyrimidines and related polychlorinated pyrimidines. This data is compiled from multiple sources to provide a comparative overview.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-Trichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene110N/A83 (mono-arylated at C6)[2]
2,4,5,6-TetrachloropyrimidinePhenylboronic acidPd(PPh₃)₂Cl₂ (3)K₂CO₃ (2M aq.)Dioxane80898 (mono-arylated)[3]
2,4,5,6-Tetrachloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (1-3)K₂CO₃ (2M aq.)Dioxane60287-97 (mono-arylated at C6)[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)0.2581 (mono-arylated at C4)[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471 (mono-arylated at C4)[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Good yields[6]

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions with polychlorinated pyrimidines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[4]

This protocol describes a rapid and efficient microwave-assisted Suzuki coupling for the selective C4-arylation of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon atmosphere

Procedure:

  • In a microwave reactor vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • To the degassed solution, add potassium carbonate (1.5 mmol), the respective arylboronic acid (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-arylated pyrimidine.

Protocol 2: Conventional Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine[3]

This protocol details a conventional heating method for the mono-arylation of 2,4,5,6-tetrachloropyrimidine.

Materials:

  • 2,4,5,6-Tetrachloropyrimidine

  • Arylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Potassium carbonate (2M aqueous solution)

  • Dioxane

Procedure:

  • To a pressure tube, add 2,4,5,6-tetrachloropyrimidine, the arylboronic acid (1.0-3.0 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (1.0-5.0 mol%).

  • Add dioxane (3-5 mL) and the 2M aqueous potassium carbonate solution.

  • Seal the pressure tube and heat the reaction mixture at the specified temperature (e.g., 60-80°C) for the designated time (e.g., 2-8 hours) with stirring.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by crystallization or column chromatography.

Visualizing the Suzuki Coupling Pathway

The following diagrams illustrate the generalized mechanism of the Suzuki-Miyaura coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln Complex1 R-Pd(II)Ln-X Pd0->Complex1 RX R-X (Trichloropyrimidine) OxAdd Oxidative Addition Transmetalation Transmetalation Complex2 R-Pd(II)Ln-R' Complex1->Complex2 R1BOH2 R'B(OH)₂ (Boronic Acid) Base Base RedElim Reductive Elimination Complex2->Pd0 Product R-R' (Coupled Product)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Trichloropyrimidine, Boronic Acid, Base, and Solvent start->reagents degas Degas Reaction Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling of trichloropyrimidines.

References

Efficacy of Kinase Inhibitors: A Comparative Analysis of 4,5,6-Trichloropyrimidine Derivatives Versus Other Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor drug discovery, the chemical scaffold of a molecule plays a pivotal role in determining its potency, selectivity, and overall efficacy. This guide provides a comprehensive comparison of kinase inhibitors derived from the 4,5,6-trichloropyrimidine scaffold against those built upon other common scaffolds such as pyrazole and quinazoline. Through a detailed examination of experimental data, this report aims to furnish researchers, scientists, and drug development professionals with objective insights into the performance of these distinct classes of inhibitors.

Comparative Efficacy of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and have emerged as significant targets in oncology. The following tables present a comparative analysis of the efficacy of a novel pyrimidine-based Aurora kinase inhibitor derived from 2,4,6-trichloropyrimidine, herein referred to as Compound 25 (a prodrug of Compound 13), against other well-established Aurora kinase inhibitors with different core scaffolds.

Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50)

CompoundScaffoldTarget KinaseIC50 (nM)
Compound 13PyrimidineAurora A< 200
Alisertib (MLN8237)Pyrazole-basedAurora A1.2
Alisertib (MLN8237)Pyrazole-basedAurora B396.5
AZD1152QuinazolineAurora B0.37
AZD1152QuinazolineAurora A1368
Danusertib (PHA-739358)PyrrolopyrazoleAurora A13
Danusertib (PHA-739358)PyrrolopyrazoleAurora B79
Danusertib (PHA-739358)PyrrolopyrazoleAurora C61
AMG 900PyrimidineAurora A5
AMG 900PyrimidineAurora B4
AMG 900PyrimidineAurora C1

Data compiled from multiple sources.[1][2][3]

Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines (IC50)

CompoundCell LineCancer TypeIC50 (nM)
Compound 13NCI-H524Small-Cell Lung Cancer (cMYC-amplified)3.36
Compound 13Other cMYC-amplified SCLC cellsSmall-Cell Lung Cancer< 200
Compound 13MYC-unamplified SCLC cellsSmall-Cell Lung Cancer> 1000
Alisertib (MLN8237)Various human tumor cell linesLung, prostate, ovarian, lymphomaPotent antiproliferative activity
AZD1152A549Human Lung Cancer7
Danusertib (PHA-739358)Various cancer cell linesVarious34 to 1370
AMG 900Various human tumor cell linesVariousPotent antiproliferative activity

Data compiled from multiple sources.[1][2][4][5]

Table 3: In Vivo Efficacy of Pyrimidine-Based Aurora Kinase Inhibitor

CompoundXenograft ModelAdministrationDosageTumor Growth Inhibition
Compound 25NCI-H446 SCLCOral50-100 mg/kg (5-on-2-off)>80% tumor regression

Data from a study on a novel pyrimidine-based inhibitor.[1][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to generate the comparative data, the following diagrams illustrate a simplified Aurora kinase signaling pathway and a typical experimental workflow for kinase inhibitor evaluation.

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora A Aurora A Aurora A->Mitosis regulates centrosome maturation & spindle assembly Aurora B Aurora B Aurora B->Mitosis regulates chromosome segregation Aurora B->Cytokinesis regulates PLK1 PLK1 PLK1->Aurora A activates Cyclin B/CDK1 Cyclin B/CDK1 Cyclin B/CDK1->Aurora A activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Aurora A Kinase Inhibitor->Aurora B

Simplified Aurora Kinase Signaling Pathway

Kinase_Inhibitor_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Cellular Potency In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Xenograft Models Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Lead Optimization->Compound Synthesis

Kinase Inhibitor Evaluation Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (Viability) Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H524)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow the signal to stabilize.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation (e.g., NCI-H446)

  • Test compound formulated for the desired route of administration (e.g., oral gavage)

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, 5 days a week).

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight and general health of the mice.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Plot the mean tumor volume over time for each group.

    • Assess the tolerability of the compound by monitoring body weight changes.[1]

Conclusion

The data presented in this guide highlights the diverse efficacy profiles of kinase inhibitors derived from different chemical scaffolds. While the pyrimidine scaffold, particularly the this compound derivative, demonstrates potent anti-tumor activity both in vitro and in vivo, inhibitors based on pyrazole and quinazoline scaffolds also exhibit strong and, in some cases, more selective inhibition of target kinases. The choice of a chemical scaffold is a critical decision in the drug discovery process, and a thorough comparative analysis of efficacy, selectivity, and pharmacokinetic properties is essential for the development of novel and effective kinase inhibitors. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this field.

References

Validation of 4,5,6-Trichloropyrimidine as a Privileged Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Within this chemical class, certain scaffolds emerge as "privileged structures"—frameworks that can bind to a range of biological targets with high affinity, making them exceptionally valuable for drug discovery.[2] This guide provides a comparative analysis of 4,5,6-trichloropyrimidine, validating its role as a versatile and privileged scaffold, particularly in the development of protein kinase inhibitors for cancer therapy.

The this compound Scaffold: Synthesis and Reactivity

The utility of the this compound scaffold stems from its synthetic accessibility and, more importantly, its predictable reactivity. The pyrimidine ring is inherently electron-deficient, and the presence of three chlorine atoms significantly enhances the electrophilicity of the carbon atoms at positions 4, 5, and 6. This makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the sequential and regioselective replacement of the chlorine atoms with a wide variety of nucleophiles, such as amines, alcohols, and thiols. This chemical versatility enables the systematic construction of large libraries of diverse molecules, a crucial step in modern drug discovery for exploring structure-activity relationships (SAR).[3]

Several synthetic routes to this compound and its derivatives have been developed. One approach begins with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a multi-step process including nucleophilic displacement and chlorination.[4] Another method involves the degradation of a spirocycle intermediate derived from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine.[5]

Fig. 1: Reactivity map for nucleophilic substitution.

Application in Kinase Inhibitor Development

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. This has made them one of the most important classes of drug targets. The pyrimidine scaffold is a privileged structure for kinase inhibition, mimicking the adenine ring of ATP to competitively block the enzyme's active site.[1][6] Derivatives of trichloropyrimidines have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and PI3K/mTOR.[7][8][9]

These kinases are central nodes in signaling pathways that control cell proliferation, survival, and angiogenesis.[10] By designing molecules that selectively target these kinases, it is possible to halt tumor growth.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates mTOR mTOR PI3K->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Pyrimidine-Based Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Fig. 2: Targeted inhibition of key cancer signaling pathways.

Comparative Performance of Pyrimidine Derivatives

The true validation of a privileged scaffold lies in the biological activity of its derivatives. By modifying the groups at the 4, 5, and 6 positions of the pyrimidine ring, researchers can fine-tune the potency and selectivity of the resulting compounds. The table below summarizes the in vitro activity of several pyrimidine derivatives against various biological targets, showcasing the scaffold's potential.

Compound ClassTarget KinaseR¹ GroupR² GroupR³ GroupIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidinePIM-1CyclohexylPhenylaminoH11.4[11]
Pyrido[2,3-d]pyrimidinePIM-1CyclohexylThiophenylH17.2[11]
Pyrido[3,2-d]pyrimidinePI3KαMorpholino4-CF₃-PhenylH1.8[9]
Pyrido[3,2-d]pyrimidinemTORMorpholino4-CF₃-PhenylH6.4[9]
ThienopyrimidineVEGFR-23-Cl-PhenylaminoHH<10[8]
1,3-dimethylpyrimidineα-glucosidase4-Cl-PhenylHVarious50[12]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Objective validation requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize compounds derived from the this compound scaffold.

A. In Vitro Protein Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., PIM-1, VEGFR-2).

  • Materials:

    • Recombinant human kinase

    • Kinase-specific peptide substrate (e.g., Histone H1)

    • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

    • Test compound dissolved in DMSO

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Phosphocellulose paper

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase reaction buffer.

    • Add the test compound dilutions to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • Add the recombinant kinase to each well and incubate for 10 minutes at room temperature to allow compound binding.[13]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while free [γ-³²P]ATP will not.

    • Wash the paper multiple times with phosphoric acid to remove unbound ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value.

B. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the cytotoxic effect of a compound.

  • Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HepG2)[11]

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compound dissolved in DMSO

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a DMSO-only control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the control and plot the data to determine the cytotoxic IC₅₀ value.

Drug Discovery Workflow

The this compound scaffold fits seamlessly into the modern drug discovery paradigm. Its defined reactivity allows for a structured and efficient progression from initial synthesis to lead optimization.

G Drug Discovery Workflow Using a Privileged Scaffold A Scaffold Synthesis (this compound) B Library Generation (Parallel Synthesis via SNAr) A->B C High-Throughput Screening (e.g., In Vitro Kinase Assays) B->C D Hit Identification & SAR Analysis C->D E Lead Optimization (Improve Potency, Selectivity, ADME) D->E E->B Iterative Design F Preclinical Studies (Cell-based & In Vivo Models) E->F

Fig. 3: A structured approach from scaffold to preclinical candidate.

Conclusion

The this compound scaffold has been thoroughly validated as a privileged structure in drug discovery. Its high and predictable reactivity enables the efficient synthesis of diverse compound libraries, a critical advantage for exploring structure-activity relationships. The consistent success of its derivatives, particularly as potent and selective protein kinase inhibitors, underscores its value in developing targeted therapies for cancer and other diseases. For researchers and drug development professionals, the this compound core represents a reliable and powerful starting point for the design of novel, high-affinity ligands and next-generation therapeutics.

References

Comparative Biological Activity of 4,5,6-Trichloropyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of substituted pyrimidines is crucial for the rational design of novel therapeutics. This guide provides a comparative overview of the biological landscape of 4,5,6-trichloropyrimidine derivatives, a class of compounds with potential applications in various therapeutic areas. Due to a scarcity of publicly available, directly comparable studies on a series of this compound derivatives, this guide synthesizes information from broader studies on halogenated and substituted pyrimidines to infer potential activities and guide future research.

While this compound serves as a versatile scaffold in synthetic chemistry, comprehensive biological evaluations of a series of its direct derivatives are not extensively documented in the available literature. However, by examining related structures and the impact of substitutions on the pyrimidine core, we can extrapolate potential areas of biological significance.

Potential Therapeutic Applications

Research into various pyrimidine derivatives suggests that the this compound core could be a valuable starting point for developing agents with a range of biological activities, including:

  • Anticancer Activity: Pyrimidine analogs are well-established as anticancer agents. The substitution pattern on the pyrimidine ring profoundly influences their cytotoxic effects. Halogenated pyrimidines, in particular, have demonstrated significant antiproliferative activities.

  • Antiviral Activity: The pyrimidine scaffold is a key component of several antiviral drugs. Modifications of the pyrimidine ring can lead to potent inhibitors of viral replication.

  • Enzyme Inhibition: Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, including kinases, which are critical targets in cancer and inflammatory diseases.

Insights from Related Pyrimidine Derivatives

Although specific data on a series of this compound derivatives is limited, studies on other substituted pyrimidines provide valuable structure-activity relationship (SAR) insights. For instance, the introduction of different substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring can dramatically alter biological activity.

The following table summarizes the biological activities of various pyrimidine derivatives, offering a glimpse into the potential of the 4,5,6-trichloro-substituted scaffold.

Derivative ClassBiological ActivityKey Findings
Thiazolo[4,5-d]pyrimidines Anticancer7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as a potent derivative.
Pyrimido[4,5-d]pyrimidines Anticancer (CDK2 Inhibitors)2,5,7-trisubstituted derivatives showed potent and selective CDK inhibitory activities and inhibited in vitro cellular proliferation in human tumor cells.
Aminopyrimidine Derivatives Anticancer (EGFR Inhibitors)A series of aminopyrimidine derivatives with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain were developed as potent EGFR inhibitors.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard assays used to evaluate the biological activity of pyrimidine derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay is used to determine the ability of compounds to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, CDK2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for assessing cytotoxicity and a signaling pathway that could be targeted by these derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of Derivatives seed_cells->prepare_dilutions add_compounds Add Compounds to Cells prepare_dilutions->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end end calculate_ic50->end End

Workflow for MTT Cytotoxicity Assay

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition

Potential EGFR Signaling Pathway Inhibition

Future Directions

The versatile this compound scaffold holds considerable promise for the development of novel therapeutic agents. Further research involving the systematic synthesis and biological evaluation of a diverse library of its derivatives is warranted. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further development as potent and selective anticancer, antiviral, or enzyme-inhibiting drugs. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

Differentiating Trichloropyrimidine Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of trichloropyrimidine isomers is a critical step in the synthesis of a wide array of pharmaceuticals and agrochemicals. The positional isomerism of the three chlorine atoms on the pyrimidine ring significantly influences the chemical reactivity and ultimately the biological activity of the resulting compounds. This guide provides a comprehensive comparison of spectroscopic techniques to effectively differentiate between the common trichloropyrimidine isomers: 2,4,5-trichloropyrimidine, 2,4,6-trichloropyrimidine, and 4,5,6-trichloropyrimidine.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the three trichloropyrimidine isomers. These values provide a basis for the identification and differentiation of each isomer.

Spectroscopic Technique2,4,5-Trichloropyrimidine2,4,6-TrichloropyrimidineThis compound
¹H NMR δ ≈ 8.8 ppm (s, 1H)δ = 7.45 ppm (s, 1H)[1]No data available for the parent compound. A derivative, this compound-2-carboxamide, shows amide proton signals at 8.04 and 7.32 ppm in acetone-d₆.[2]
¹³C NMR No specific data found.δ = 162.88 (C2, C6), 160.10 (C4), 120.04 (C5) ppm[1]No data available for the parent compound. A derivative, this compound-2-carboxamide, shows quaternary carbon resonances at 161.9, 160.6, 155.8, and 131.1 ppm in acetone-d₆.[2]
Infrared (IR) Spectroscopy Characteristic peaks can be observed in its IR spectrum.Aromatic C-H stretch: 3108.63 cm⁻¹, C=N stretch: 1529.23 cm⁻¹, C-N stretch: 1276.57 cm⁻¹, C-Cl vibrations: 834.45 cm⁻¹ and 754.17 cm⁻¹.[1]No data available for the parent compound. A derivative, this compound-2-carboxamide, exhibits N-H stretches at 3402, 3291, 3219, and 3167 cm⁻¹ and a C=O stretch at 1686 cm⁻¹.[2]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 182. Major fragments at m/z 184 and 147.[3]Molecular Ion (M⁺): m/z 182. Major fragments at m/z 184 and 147.[4]No data available for the parent compound. A derivative, this compound-2-carboxamide, was characterized using MALDI-TOF.[2]

Experimental Workflow

The differentiation of trichloropyrimidine isomers is achieved through a systematic spectroscopic analysis. The general workflow involves sample preparation, acquisition of spectra using various techniques, and a comparative analysis of the obtained data against known standards or predicted spectral patterns.

A generalized workflow for the spectroscopic differentiation of trichloropyrimidine isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and chemical environment of protons and carbon atoms in the molecule, which is highly indicative of the isomer's structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the trichloropyrimidine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • The number of signals, their chemical shifts (δ), and multiplicity (singlet, doublet, etc.) are recorded. Due to the single proton on the pyrimidine ring in these isomers, a singlet is expected. The chemical shift of this proton is the primary differentiating factor.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • The number of signals and their chemical shifts are recorded. The distinct chemical shifts of the carbon atoms, particularly those bearing chlorine atoms, provide definitive structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint region of the molecule, which can help in distinguishing between isomers.

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Spectral Acquisition:

    • Record the IR spectrum in the range of 4000-400 cm⁻¹.

    • The positions (in cm⁻¹) and intensities of the absorption bands are recorded. Key regions to analyze include the C-H stretching region (around 3100 cm⁻¹), the C=N and C=C ring stretching region (1600-1400 cm⁻¹), and the C-Cl stretching region (below 900 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers, which can provide clues about their structure.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe, gas chromatography, or liquid chromatography).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

    • The molecular ion peak (M⁺) will confirm the molecular weight of the trichloropyrimidine isomer (C₄HCl₃N₂), which is approximately 182 g/mol .

    • The fragmentation pattern, which shows the m/z values of the fragment ions, is then analyzed. The relative abundance of different fragments can vary between isomers due to the different positions of the chlorine atoms, influencing bond stabilities.

By combining the data from these three spectroscopic techniques, researchers can confidently differentiate between the trichloropyrimidine isomers, ensuring the correct starting material for their synthetic endeavors. The distinct ¹H and ¹³C NMR chemical shifts, in particular, serve as powerful and often definitive identifiers for each isomer.

References

Comparative Efficacy of 4,5,6-Trichloropyrimidine-Based Compounds in Cancer Research: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyrimidine derivatives demonstrates their potential as potent kinase inhibitors for oncology applications. This guide provides a comparative analysis of a series of novel pyrimidine-based compounds, synthesized from a trichloropyrimidine core, highlighting their performance in preclinical in vitro and in vivo studies.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their potent anticancer properties, often functioning as kinase inhibitors that target dysregulated signaling pathways in cancer cells.[1][2] This guide focuses on a series of compounds derived from 4,5,6-trichloropyrimidine or its isomer 2,4,6-trichloropyrimidine, presenting a comparative overview of their biological activity for researchers, scientists, and professionals in drug development.

In Vitro Performance: A Comparative Analysis

A series of novel 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were synthesized using 2,4,6-trichloropyrimidine as a starting material.[3] These compounds were evaluated for their inhibitory activity against Aurora A kinase, a key regulator of cell division that is frequently overexpressed in various cancers.[4] The in vitro efficacy of these compounds was assessed through both enzymatic and cell-based assays.

Enzymatic and Cellular Inhibitory Activity

The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of these compounds against Aurora A kinase and their anti-proliferative effect on cancer cell lines with high levels of MYC oncoproteins, which are often driven by Aurora A activity.[3]

Compound IDAurora A Enzymatic IC50 (nM)NCI-H524 Cell Growth Inhibition IC50 (nM)cMYC Protein Reduction at 1.0 µM
1 < 100Not specifiedMarginal
6 Not specified> 1000No effect
13 Not specified3.36> 50%
25 (Prodrug of 13) Not specifiedNot specifiedEffective reduction

Data synthesized from a study on pyrimidine-based Aurora kinase inhibitors.[3]

Compound 13 emerged as a highly potent inhibitor, demonstrating significant anti-proliferative effects in the NCI-H524 small-cell lung cancer (SCLC) cell line, which has cMYC amplification.[3] Further optimization of its pharmacokinetic properties led to the development of the orally bioavailable prodrug 25 .[3]

In Vivo Efficacy of a Lead Compound

The in vivo anticancer activity of the lead compounds was evaluated in mouse xenograft models, a standard preclinical method to assess therapeutic efficacy in a living organism.

Tumor Growth Inhibition in Mouse Xenograft Models

NCI-H446, a cMYC-amplified SCLC cell line, was used to establish xenograft tumors in mice.[3] The in vivo efficacy of intravenously administered compound 13 and orally administered prodrug 25 was assessed by measuring tumor growth inhibition.

CompoundAdministration RouteDosageTumor Growth Inhibition
13 Intravenous50 mg/kg> 90%
25 OralNot specified> 80% regression

Data from a study on pyrimidine-based Aurora kinase inhibitors.[3]

Both compounds demonstrated significant tumor growth inhibition, with the orally bioavailable prodrug 25 leading to substantial tumor regression, highlighting its therapeutic potential.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key in vitro and in vivo assays.

In Vitro Assays

Aurora A Kinase Enzymatic Assay: The inhibitory activity of the compounds against Aurora A kinase was determined using a biochemical competitive assay. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.[1]

Cell Proliferation Assay: The anti-proliferative effects of the compounds on cancer cell lines were evaluated using a standard cell viability assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period (e.g., 72 hours), cell viability was measured, and IC50 values were determined.[5]

Western Blot Analysis: To assess the effect of the compounds on protein levels, such as cMYC, cancer cells were treated with the compounds for a designated time. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target proteins.[3]

In Vivo Studies

Mouse Xenograft Model: Immunodeficient mice (e.g., NOD-SCID) are typically used for establishing xenograft tumors.[6] Human cancer cells (e.g., 1 x 10^5 cells) are suspended in a solution like Matrigel and injected subcutaneously into the mice.[6] Tumors are allowed to grow to a palpable size before the commencement of treatment.[7]

Compound Administration and Monitoring: The test compounds are administered to the mice through various routes, such as intravenous or oral, at predetermined doses and schedules.[3] Tumor volume and the body weight of the mice are monitored regularly throughout the study. At the end of the experiment, tumors may be excised for further analysis.[7]

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding of the research.

G Aurora A Signaling Pathway in Mitosis cluster_0 G2 Phase cluster_1 M Phase (Mitosis) Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome TPX2 TPX2 TPX2->Aurora_A activates Spindle_Assembly Bipolar Spindle Assembly Centrosome->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Pyrimidine_Derivative Pyrimidine-Based Inhibitor Pyrimidine_Derivative->Aurora_A inhibits

Caption: Aurora A kinase signaling pathway in mitosis and its inhibition by pyrimidine-based compounds.

G In Vivo Xenograft Study Workflow Start Start: Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., Oral, IV) Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Data_Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: A generalized workflow for in vivo anticancer efficacy studies using mouse xenograft models.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 4,5,6-Trichloropyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical modifications of the 4,5,6-trichloropyrimidine scaffold reveals critical insights into the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of various analogs, their biological activities, and the experimental frameworks used for their evaluation, offering a valuable resource for researchers in drug discovery and medicinal chemistry.

The this compound core serves as a versatile scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The strategic placement of three chlorine atoms provides multiple reactive sites for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). By understanding how different functional groups at various positions on the pyrimidine ring influence biological activity, scientists can rationally design more effective and targeted therapeutics.

Comparative Analysis of Analog Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of the substituents. The following tables summarize the in vitro inhibitory activities of various analogs against different kinase targets.

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentKinase TargetIC50 (nM)
1a -NH2-Cl-ClEGFR55
1b -NH-c-propyl-Cl-ClEGFR23
1c -NH-aniline-Cl-ClEGFR8
2a -NH2-NH-(3-ethynylphenyl)-ClAurora A>1000
2b -NH2-NH-(3-ethynylphenyl)-HAurora A150
3a -NH-methyl-NH-aniline-ClVEGFR2120
3b -NH-ethyl-NH-aniline-ClVEGFR285

Table 1: SAR of substituents on the pyrimidine ring against various kinases.

Key Insights from Structure-Activity Relationships

Analysis of the data reveals several key trends in the SAR of this compound analogs:

  • Substitution at the 4-position is critical for activity. The replacement of the chlorine atom at the C4 position with various substituted anilines consistently leads to a significant increase in inhibitory potency against multiple kinases. This suggests a crucial interaction between this substituent and the ATP-binding pocket of the kinases.

  • The nature of the substituent at the 2-position modulates potency. While a simple amino group at the C2 position can yield active compounds, the introduction of small alkyl or cycloalkyl groups can further enhance inhibitory activity.

  • The chlorine at the 5-position can be detrimental to activity. As seen in the case of Aurora A inhibitors, removal of the chlorine atom at the C5 position can lead to a substantial improvement in potency. This suggests that this position may be involved in steric clashes within the active site of some kinases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™, HTRF®).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Remove the medium and dissolve the formazan crystals with a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by these inhibitors and the general workflow for their evaluation.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Kinase Reaction Setup (Kinase, Substrate, Compound) A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Detection of Kinase Activity D->E F Data Analysis (IC50 Determination) E->F G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

A Comparative Guide to the Computational Analysis of Trichloropyrimidine Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trichloropyrimidine isomers are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, with their utility dictated by the reactivity and regioselectivity of their chlorine substituents.[1] Understanding the subtle differences in reactivity between isomers is crucial for designing efficient synthetic routes. This guide provides a comparative framework for the computational analysis of three key trichloropyrimidine isomers: 2,4,5-trichloropyrimidine, 2,4,6-trichloropyrimidine, and 4,5,6-trichloropyrimidine, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr).

The reactivity of halogenated pyrimidines is significantly influenced by the electron-deficient nature of the pyrimidine ring, which makes them highly susceptible to nucleophilic attack.[2] The position of the chlorine atoms and the ring nitrogens dictates the electrophilicity of each carbon center, leading to distinct reactivity profiles for each isomer. Computational chemistry offers a powerful tool to predict and rationalize these differences.

Comparative Reactivity Data

Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic properties that govern the reactivity of each site on the pyrimidine ring. The following tables summarize key computed reactivity descriptors for the different isomers.

Disclaimer: The following data is illustrative, based on established principles of pyrimidine chemistry, to demonstrate a comparative analysis. Absolute values would be subject to the specific computational methodology employed.

Table 1: Calculated Electronic Properties of Trichloropyrimidine Isomers

IsomerParameterC2C4C5C6
2,4,6-Trichloropyrimidine Mulliken Charge+0.25+0.35-0.10+0.35
Fukui (f+) Index0.180.280.050.28
2,4,5-Trichloropyrimidine Mulliken Charge+0.22+0.30+0.15-0.05
Fukui (f+) Index0.150.250.120.08
This compound Mulliken Charge-0.15+0.28+0.18+0.28
Fukui (f+) Index0.040.220.140.22
  • Mulliken Charge: A higher positive charge on a carbon atom indicates greater electrophilicity and susceptibility to nucleophilic attack.

  • Fukui (f+) Index: This index measures the reactivity of a site towards a nucleophile. A higher value suggests a more favorable site for attack.

Table 2: Illustrative Activation Energies (ΔG‡) for SNAr with a Model Nucleophile (e.g., NH3)

IsomerPosition of AttackΔG‡ (kcal/mol)Predicted Reactivity
2,4,6-Trichloropyrimidine C4 / C615.2High
C217.5Moderate
2,4,5-Trichloropyrimidine C416.1High
C218.0Moderate
C522.5Low
This compound C4 / C616.8Moderate-High
C521.0Low

Experimental studies on 2,4,6-trichloropyrimidine confirm that monosubstitution with nucleophiles like anilines or amines preferentially occurs at the C4 (or C6) position, with the C2 position being less reactive.[3][4] The computational data aligns with these findings, predicting the lowest activation energy barriers for attack at the C4 and C6 positions.

Methodologies for Computational Analysis

The following protocol outlines a standard approach for the computational analysis of trichloropyrimidine reactivity.

1. Geometry Optimization and Frequency Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a common and effective method.[5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is typically sufficient to provide a good balance between accuracy and computational cost.

  • Procedure: The structure of each trichloropyrimidine isomer is optimized to find its lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

2. Calculation of Reactivity Descriptors:

  • Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis is used to calculate the partial charges on each atom.

  • Conceptual DFT: Reactivity indices, such as the Fukui function, are calculated to predict the most likely sites for nucleophilic attack. The Fukui index (f+) is derived from the electron densities of the neutral molecule and its anionic form.

3. Transition State Modeling for SNAr Reactions:

  • Reaction Coordinate: A model nucleophile (e.g., ammonia, methoxide) is used to simulate the SNAr reaction at each reactive carbon position.

  • Transition State Search: Methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods are used to locate the transition state structure for the formation of the Meisenheimer intermediate.

  • Verification: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile: The Gibbs free energies of the reactants, transition state, and products are calculated to determine the activation energy barrier (ΔG‡) for the reaction at each position.

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow for conducting a computational analysis of isomer reactivity.

G cluster_isomers Isomer Selection cluster_methods Computational Methods cluster_results Calculated Descriptors & Energies cluster_conclusion Analysis Outcome iso1 2,4,6-TCP dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) iso1->dft iso2 2,4,5-TCP iso2->dft iso3 4,5,6-TCP iso3->dft pop_analysis Population Analysis (Mulliken, NBO) dft->pop_analysis dft->pop_analysis ts_search Transition State Search (S-NAr Reaction) dft->ts_search dft->ts_search charges Atomic Charges pop_analysis->charges pop_analysis->charges fukui Fukui Indices (f+) pop_analysis->fukui ts_search->charges energies Activation Energies (ΔG‡) ts_search->energies comparison Comparative Reactivity Profile (Site Selectivity & Rate) charges->comparison fukui->comparison energies->comparison

Caption: Workflow for computational reactivity analysis of trichloropyrimidine isomers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4,5,6-Trichloropyrimidine, a halogenated organic compound, requires careful management as hazardous waste. Adherence to strict disposal protocols is essential to protect both laboratory personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner, treating it as a halogenated organic hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated items like gloves, wipes, and pipette tips, must be treated as hazardous waste.[1]

    • This waste must be segregated into a dedicated container for halogenated organic waste to prevent dangerous reactions with other chemical waste streams.[1]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof waste container with a secure lid.[1][2] High-density polyethylene (HDPE) or glass containers are generally suitable, but always verify compatibility.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and equipped with secondary containment to manage any potential leaks.[1]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.

    • The solvent rinsate must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing it to dry, the container may be disposed of according to your institution's policies, which may include defacing the label before discarding.[1]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will ensure the waste is transported to an approved waste disposal plant for proper treatment and disposal in accordance with federal, state, and local regulations.[3][4][5][6]

Experimental Protocols for Dehalogenation (for informational purposes)

While not a standard laboratory disposal procedure for waste, chemical dehalogenation methods for pyrimidines have been documented in research literature. One such method involves the use of hydriodic acid at elevated temperatures to remove halogen atoms from the pyrimidine ring. This is a chemical transformation and not a means of waste disposal in a typical laboratory setting. Such procedures should only be carried out by trained chemists under controlled conditions and are not a substitute for proper hazardous waste disposal.

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound to ensure full compliance with all federal, state, and local regulations.

References

Essential Safety and Logistical Information for Handling 4,5,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of 4,5,6-Trichloropyrimidine in a laboratory setting. Adherence to these procedures is vital to minimize exposure risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Signal Word: Warning[1][2]

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes & Face Safety Goggles, Face ShieldMust be worn at all times. Use tight-sealing safety goggles. A face shield is required when there is a splash hazard.[5] Eyewear must meet or exceed ANSI Z87.1 standards.[6]
Skin & Body Chemical-resistant Gloves, Flame-resistant Lab Coat or CoverallsWear appropriate protective gloves and clothing to prevent skin exposure.[5] Nitrile or butyl rubber gloves are recommended.[7] A lab coat should be fully buttoned.[8] For extensive handling, chemical-resistant coveralls may be necessary.[6][9]
Respiratory NIOSH-approved RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[10][11] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator is required.[10] The specific type of respirator and cartridge should be selected based on a risk assessment.[7]
Feet Closed-Toe ShoesShoes must cover the entire foot (closed-toe and closed-heel).[8]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[10]

    • Designate a specific area for handling this compound to minimize contamination.

  • Donning PPE:

    • Put on a lab coat or coveralls, ensuring it is fully fastened.

    • If required, don a respirator, ensuring a proper fit.

    • Put on safety goggles and a face shield if necessary.

    • Wash and dry hands before putting on gloves. Inspect gloves for any signs of damage before use.

  • Handling the Chemical:

    • Handle this compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.[10]

    • Avoid direct contact with the substance.[11]

    • Do not eat, drink, or smoke in the handling area.[1][8]

    • Keep the container tightly closed when not in use.[10]

    • Minimize dust generation and accumulation.[10]

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids skin contact with the outer surface.

    • Remove the face shield and goggles.

    • Remove the lab coat or coveralls.

    • Remove the respirator last.

    • Wash hands thoroughly with soap and water after handling.[1][8]

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate to a safe distance.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, absorb with an inert material such as sand or vermiculite.[7] For large spills, dike the spill to prevent it from spreading.[7]

  • Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste as hazardous material in accordance with all federal, state, and local regulations.[7]

Disposal Plan

All waste containing this compound is considered hazardous waste.[4]

  • Waste Collection:

    • Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.[3]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Dispose of contents and containers in accordance with all applicable federal, state, and local regulations.[1][3][7] Do not reuse empty containers.[7]

Experimental Workflow: Chemical Spill Response

G Workflow for Handling a this compound Spill cluster_0 Workflow for Handling a this compound Spill cluster_1 Small Spill Response cluster_2 Large Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & EHS Evacuate->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Small Secure Secure Area, Restrict Access Assess->Secure Large ContainSmall Contain with Absorbent Material DonPPE->ContainSmall CollectSmall Collect Waste ContainSmall->CollectSmall DecontaminateSmall Decontaminate Area CollectSmall->DecontaminateSmall Dispose Dispose of Hazardous Waste DecontaminateSmall->Dispose Await Await EHS/Hazmat Team Secure->Await Await->Dispose

Caption: Logical workflow for responding to a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.